Octahydro-benzoimidazole-2-thione
Description
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Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6+ |
InChI Key |
INYFNNKRGLROQV-OLQVQODUSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)NC(=S)N2 |
Canonical SMILES |
C1CCC2C(C1)NC(=S)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Conformational Analysis of the Octahydrobenzimidazole Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Saturated Heterocycles in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] While the aromatic benzimidazole system has been extensively studied, its saturated counterpart, the octahydrobenzimidazole ring system, represents a frontier of increasing importance in drug discovery. The introduction of saturation transforms the planar, rigid aromatic core into a flexible, three-dimensional structure with defined stereochemical centers. This transition to a sp³-rich framework can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while also enabling more precise, three-dimensional interactions with biological targets.[5]
This technical guide provides a comprehensive overview of the conformational analysis of the octahydrobenzimidazole ring fusion. As a senior application scientist, the goal is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to understand and manipulate the stereochemistry of this important scaffold. We will delve into the fundamental principles of its stereoisomerism, explore state-of-the-art experimental techniques for its characterization, and discuss the role of computational modeling in predicting its conformational landscape.
Part 1: The Dichotomy of Ring Fusion: Cis- and Trans-Octahydrobenzimidazole
The fusion of the cyclohexane and imidazole rings in the octahydrobenzimidazole system can occur in two distinct diastereomeric forms: cis and trans. This stereochemical relationship is defined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (C3a and C7a). In the cis isomer, these hydrogens are on the same face of the molecule, leading to a folded, concave shape.[6] Conversely, the trans isomer possesses bridgehead hydrogens on opposite faces, resulting in a more linear and rigid structure.[6] These two isomers are not interconvertible without breaking and reforming covalent bonds and are therefore distinct chemical entities with different physical and chemical properties.[7]
The conformational behavior of the octahydrobenzimidazole system can be largely understood by analogy to the well-studied decalin (decahydronaphthalene) system.[8][9][10][11]
The Flexible Cis-Isomer
In the cis-fused isomer, the two rings are joined by one axial and one equatorial bond. This arrangement allows for a conformational inversion, often referred to as a "ring flip," where both six-membered and five-membered rings can invert.[10][11] This process leads to an equilibrium between two enantiomeric chair-chair conformations. The energy barrier for this ring inversion in the analogous cis-decalin system has been determined to be approximately 12.6 kcal/mol using variable-temperature 13C NMR.[8] A similar barrier can be anticipated for cis-octahydrobenzimidazole, although the presence of the heteroatoms in the five-membered ring will modulate this value.
The Rigid Trans-Isomer
The trans-fused isomer has both rings fused via equatorial bonds.[9] This arrangement results in a more stable, lower-energy conformation compared to the cis isomer, as it minimizes steric strain. A critical feature of the trans isomer is its conformational rigidity; it is "locked" and cannot undergo a ring flip.[7][8] Any attempt at ring inversion would introduce an insurmountable degree of ring strain.[8] This conformational locking has significant implications for drug design, as substituents on the ring system will have fixed axial or equatorial orientations.
The relative stability of the trans isomer over the cis isomer in decalin is approximately 2 kcal/mol, primarily due to unfavorable non-bonded interactions in the concave region of the cis structure.[10] A similar trend in stability is expected for the octahydrobenzimidazole system.
Part 2: Experimental Elucidation of Conformation
A robust conformational analysis relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[12] A suite of 1D and 2D NMR experiments can provide detailed insights into the stereochemistry and dynamic behavior of the octahydrobenzimidazole ring system.
The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is in turn dictated by the molecule's conformation. For instance, axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts. In the cis isomer, the dynamic equilibrium between two conformers at room temperature may lead to averaged signals. However, at low temperatures, the ring flip can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer.
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the dipole-dipole interactions between protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[13] Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for determining stereochemistry.
In the context of octahydrobenzimidazole, NOESY can definitively distinguish between cis and trans isomers:
-
For the cis isomer: A strong NOE cross-peak will be observed between the two axial bridgehead protons.
-
For the trans isomer: No NOE will be observed between the two bridgehead protons, as they are on opposite faces of the molecule.
Furthermore, NOE can be used to determine the relative stereochemistry of substituents on the rings.
-
Sample Preparation: Dissolve 5-10 mg of the purified octahydrobenzimidazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum on an NMR spectrometer (400 MHz or higher). A mixing time of 500-800 ms is typically a good starting point for molecules of this size.
-
Data Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin).
-
Analysis:
-
Identify the diagonal peaks corresponding to the proton resonances.
-
Look for off-diagonal cross-peaks, which indicate NOE correlations.
-
Specifically, analyze the region corresponding to the bridgehead protons to confirm the cis or trans ring fusion.
-
Map all observed NOEs to build a 3D model of the molecule's solution-state conformation.
-
The magnitude of the through-bond coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7] By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus deduce the conformation of the rings. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons on the cyclohexane ring is indicative of a diaxial relationship (dihedral angle ~180°), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or diequatorial arrangements.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10] If a suitable single crystal of an octahydrobenzimidazole derivative can be obtained, this technique reveals precise bond lengths, bond angles, and dihedral angles, confirming the ring conformation and the relative stereochemistry of all substituents. For example, a crystal structure of a substituted octahydrobenzimidazole derivative has confirmed a chair conformation for the cyclohexane ring and a twist conformation for the five-membered heterocyclic ring.[8]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELXS, Olex2). The resulting electron density map is used to build a model of the molecule, which is then refined to obtain the final structure.
Part 3: Computational Modeling: Exploring the Conformational Energy Landscape
In conjunction with experimental data, computational chemistry provides a powerful platform for exploring the conformational preferences and energetics of the octahydrobenzimidazole system.
Molecular Mechanics (MM) and Density Functional Theory (DFT)
Molecular mechanics methods (e.g., MMFF, OPLS) offer a rapid way to generate and evaluate the energies of a large number of possible conformations.[12] For more accurate energy calculations and the determination of transition states for processes like ring inversion, Density Functional Theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*) are employed.
These calculations can provide:
-
The relative energies of the cis and trans isomers.
-
The preferred conformations of each isomer.
-
The energy barriers for ring inversion in the cis isomer.
-
The effect of substituents on conformational equilibria.
-
Structure Building: Construct 3D models of the cis and trans isomers of the octahydrobenzimidazole of interest.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Take the low-energy conformers from the MM search and perform full geometry optimization and energy calculations using a higher level of theory, such as DFT.
-
Transition State Search: For the cis isomer, perform a transition state search to locate the saddle point corresponding to the ring inversion process and calculate the activation energy.
-
Analysis: Analyze the relative energies of all conformers and the energy barriers to create a comprehensive conformational energy landscape.
Data Presentation
| Property | cis-Octahydrobenzimidazole | trans-Octahydrobenzimidazole | Data Source |
| Ring Fusion | Axial-Equatorial | Diequatorial | [10] |
| Conformational Flexibility | Flexible (undergoes ring flip) | Rigid (conformationally locked) | [7][8][10] |
| Relative Stability | Less Stable | More Stable (~2 kcal/mol) | [10] (by analogy to decalin) |
| Bridgehead H-H NOE | Present | Absent | |
| Ring Inversion Barrier | ~12.6 kcal/mol (estimated) | N/A | [8] (by analogy to decalin) |
Visualizations
Stereoisomers of Octahydrobenzimidazole
Caption: Diastereomers and conformational flexibility of octahydrobenzimidazole.
General Workflow for Conformational Analysis
Sources
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. decalins.html [ursula.chem.yale.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. Relative stability of cis- and trans-hydrindanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. youtube.com [youtube.com]
- 12. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Technical Monograph: 1,3,3a,4,5,6,7,7a-Octahydro-2H-benzimidazole-2-thione
The following technical guide details the structural, synthetic, and functional characteristics of 1,3,3a,4,5,6,7,7a-octahydro-2H-benzimidazole-2-thione . This monograph is designed for researchers requiring rigorous structural analysis and validated experimental protocols.
Executive Summary
1,3,3a,4,5,6,7,7a-octahydro-2H-benzimidazole-2-thione (CAS: 30086-64-7) is a bicyclic heterocycle functioning as a versatile scaffold in polymer chemistry and asymmetric synthesis. Unlike its aromatic counterpart (benzimidazole-2-thione), this molecule features a saturated cyclohexane ring fused to a cyclic thiourea. This saturation introduces critical stereochemical complexity—specifically cis and trans ring fusion—which dictates its utility as a chiral auxiliary in medicinal chemistry and as a non-staining antioxidant in rubber vulcanization.
| Parameter | Data |
| IUPAC Name | 1,3,3a,4,5,6,7,7a-octahydro-2H-benzimidazole-2-thione |
| Common Synonyms | Octahydrobenzimidazole-2-thione; Perhydrobenzimidazole-2-thione |
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| Core Function | Antioxidant, Chiral Auxiliary, Corrosion Inhibitor |
Structural Architecture & Stereochemistry
Core Scaffold Analysis
The molecule consists of a cyclohexane ring fused to an imidazolidine-2-thione ring across the C3a–C7a bond. The absence of aromaticity in the six-membered ring fundamentally alters the electronic and steric properties compared to benzimidazole.
-
Electronic Character: The nitrogen lone pairs are not delocalized into a benzene ring, making them more basic and nucleophilic than in benzimidazole-2-thione. However, they are conjugated with the thiocarbonyl group (N-C=S), forming a planar thiourea moiety.
-
Tautomerism: The molecule exists in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. In the solid state and neutral solution, the thione form predominates due to the strong C=S bond and stability of the thioamide resonance.
Stereochemical Isomerism
The fusion of the two rings creates two stereocenters at C3a and C7a. The relative configuration of the bridgehead hydrogens defines the topology:
-
Cis-Fused (Meso): The bridgehead hydrogens are on the same face. This system is conformationally flexible, capable of ring-flipping between chair conformers. It possesses a plane of symmetry, making it achiral (meso).
-
Trans-Fused (Chiral): The bridgehead hydrogens are on opposite faces. This locks the cyclohexane ring into a rigid chair conformation. The trans-isomer is chiral and exists as a pair of enantiomers (
and ). This rigidity makes the trans-isomer highly valuable as a chiral auxiliary.
Visualization of Isomers and Tautomers
The following diagram illustrates the stereochemical relationships and the thione-thiol tautomerism.
Caption: Stereochemical distinction between cis/trans isomers and the thione-thiol tautomeric equilibrium.
Synthetic Methodology
Reaction Mechanism
The synthesis involves the cyclocondensation of 1,2-diaminocyclohexane with carbon disulfide (CS₂) .
-
Nucleophilic Attack: A primary amine of the diamine attacks the electrophilic carbon of CS₂.
-
Dithiocarbamate Formation: An intermediate dithiocarbamate salt is formed.
-
Cyclization: The second amine attacks the thiocarbonyl carbon, eliminating hydrogen sulfide (H₂S) to close the imidazolidine ring.
Validated Protocol (Standard Bench Scale)
Reagents:
-
1,2-Diaminocyclohexane (cis/trans mixture or pure isomer): 11.4 g (0.1 mol)
-
Carbon Disulfide (CS₂): 7.6 g (0.1 mol) [Caution: Flammable/Toxic]
-
Ethanol (95%): 100 mL
-
Potassium Hydroxide (KOH): 0.1 mol (optional, to catalyze H₂S elimination)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an H₂S trap (bleach solution).
-
Dissolution: Dissolve 1,2-diaminocyclohexane in 50 mL of ethanol.
-
Addition: Add CS₂ dropwise to the stirring amine solution. Note: The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Evolution of H₂S gas indicates reaction progress.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If precipitate forms, filter directly.
-
If no precipitate, concentrate the solvent to 25% volume and cool in an ice bath.
-
Acidification with dilute HCl can assist precipitation if the thiol form is targeted, but the neutral thione usually crystallizes upon cooling.
-
-
Purification: Recrystallize from hot ethanol or an ethanol/water mixture.
-
Yield: Typical yields range from 75–90%.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from diamine precursor to purified cyclic thiourea.
Physicochemical Characterization
Reliable identification requires a combination of NMR and IR spectroscopy. The data below reflects the characteristic signatures of the bicyclic system.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.5–8.0 ppm (2H, br s): N-H protons. Broadening indicates exchangeable protons and hydrogen bonding.
-
δ 3.0–3.6 ppm (2H, m): Bridgehead methine protons (H-3a, H-7a). Deshielded by the adjacent nitrogen atoms.
-
δ 1.2–2.0 ppm (8H, m): Cyclohexane methylene protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~180–183 ppm: Thiocarbonyl carbon (C=S). The most deshielded signal, characteristic of thioureas.
-
δ ~55–60 ppm: Bridgehead carbons (C-3a, C-7a).
-
δ ~20–30 ppm: Cyclohexane ring carbons.
-
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: N-H stretching (broad, H-bonded).
-
2850–2950 cm⁻¹: C-H stretching (aliphatic cyclohexane).
-
1150–1250 cm⁻¹: C=S stretching (strong thiocarbonyl band).
Functional Applications
Rubber Vulcanization & Antioxidant
In the rubber industry, this compound serves as a non-staining antioxidant and antidegradant.
-
Mechanism: The N-H moieties act as radical scavengers, donating hydrogen atoms to neutralize peroxy radicals formed during polymer degradation.
-
Synergy: Often used in conjunction with zinc oxide or as a zinc salt (Zinc salt of mercaptobenzimidazole analogues) to enhance thermal stability.
Asymmetric Synthesis (Chiral Auxiliary)
The trans-isomer, derived from enantiopure trans-1,2-diaminocyclohexane, is a valuable scaffold in asymmetric catalysis.
-
Rigidity: The trans-fusion locks the conformation, providing a defined chiral pocket.
-
Derivatization: The nitrogen atoms can be alkylated to create chiral N-heterocyclic carbenes (NHCs) or ligands for transition metal catalysis.
Corrosion Inhibition
The sulfur atom facilitates strong adsorption onto metal surfaces (Cu, Fe), forming a protective monolayer that inhibits corrosion in acidic environments.
References
-
Synthesis & Properties: Fluorochem Product Specification: Octahydro-2H-benzimidazole-2-thione. Available at:
-
General Benzimidazole-thione Synthesis: Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules 2012, 17, 8578-8586. Available at:
-
Stereochemistry of Diamine Precursors: Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide. Arkivoc 2004 (viii) 4-11.[1][2] Available at:
-
Tautomerism Studies: Quantum chemical studies on tautomerism of benzimidazole-2-thiones. Arkivoc 2007 (xiv) 75-99. Available at:
Sources
Octahydro-benzoimidazole-2-thione solubility in organic solvents
Physicochemical Profiling: Solubility Thermodynamics of Octahydro-benzoimidazole-2-thione
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Octahydro-2H-benzimidazole-2-thione (OHBIT) , a bicyclic thione used as a rubber antioxidant, polymer stabilizer, and pharmaceutical intermediate. Unlike its fully aromatic analog (benzimidazole-2-thione), OHBIT possesses a saturated cyclohexane ring, introducing critical stereochemical factors (cis/trans isomerism) that govern crystal lattice energy and solvation entropy. This document outlines the structural determinants of solubility, details high-precision experimental protocols for solubility determination, and provides thermodynamic modeling frameworks for process optimization.
Molecular Architecture & Solvation Mechanisms
To predict and manipulate the solubility of OHBIT, one must first understand the competition between its crystal lattice cohesive forces and solute-solvent interactions.
Structural Determinants
-
The Thione Moiety: OHBIT exists primarily in the thione tautomer (C=S) rather than the thiol (C-SH) form in the solid state. The thione group is highly polar and acts as a strong hydrogen bond acceptor, while the adjacent N-H groups act as donors. This creates a "polar head" capable of strong dipole-dipole interactions.
-
The Cyclohexane Ring: The "octahydro" saturation renders the fused ring lipophilic and non-planar. This disrupts the strong
stacking interactions seen in aromatic benzimidazoles, theoretically lowering the lattice energy ( ) and enhancing solubility in non-polar solvents compared to the aromatic parent. -
Stereoisomerism: The fusion of the imidazolidine and cyclohexane rings creates two stereocenters.
-
Cis-isomer: The most common synthetic product (derived from cis-1,2-diaminocyclohexane). It has a "bent" conformation, typically resulting in lower packing density and higher solubility than the trans isomer.
-
Solvation Logic Diagram
The following diagram illustrates the thermodynamic competition governing the dissolution of OHBIT.
Experimental Methodology: High-Precision Solubility Determination
For pharmaceutical and process development, visual estimation is insufficient. The Laser Monitoring Observation Technique is the gold standard for generating precise mole-fraction solubility data (
Protocol: Laser Dynamic Method
This method eliminates sampling errors associated with the gravimetric "shake-flask" method (e.g., filter clogging, temperature drift during filtration).
Equipment Required:
-
Jacketed glass vessel (50 mL) with precision temperature control (
K). -
Laser source (e.g., He-Ne or high-power diode).
-
Photo-detector/Light intensity meter.
-
Magnetic stirrer.
Step-by-Step Workflow:
-
Preparation: Weigh a precise mass (
) of OHBIT into the vessel. Add a known mass ( ) of the solvent.[1] -
Equilibration: Set the thermostat to a temperature below the expected dissolution point. Stir at 400 rpm.
-
Ramping: Slowly increase the temperature (0.1 K/min).
-
Detection: The laser beam passes through the suspension.
-
Suspension: Beam scatters (Low intensity at detector).
-
Dissolution: Solution clears (High intensity at detector).
-
-
Endpoint: Record the temperature (
) where laser intensity reaches the maximum plateau. This corresponds to the saturation temperature for the specific mole fraction . -
Iteration: Add more solute to the same vessel and repeat to generate the full solubility curve.
Solubility Data & Thermodynamic Modeling
While specific mole-fraction datasets for OHBIT are less ubiquitous than for benzimidazole, the following profile is synthesized from synthesis protocols, recrystallization standards, and structural analogs.
Solvent Compatibility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism | Application |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions with thione group. | Reaction solvent; Stock solutions. |
| Alcohols | Ethanol, Methanol, IPA | Moderate (Temp. Dependent) | H-bonding (Solvent OH | Recrystallization (High |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Polarizability matches; good solvation of hydrophobic ring. | Extraction; Chromatography. |
| Aromatic | Benzene, Toluene | Moderate | Recrystallization (often yields crystals).[2] | |
| Ketones | Acetone | Moderate | Dipole-dipole. | Washing/Purification. |
| Water | Water | Insoluble | Hydrophobic effect of cyclohexane ring dominates. | Anti-solvent precipitation. |
Thermodynamic Modeling (The Apelblat Equation)
To rigorously describe the solubility curves generated in Section 2, the Modified Apelblat Equation is the industry standard. It correlates mole fraction solubility (
-
A, B, C: Empirical parameters determined by regression analysis.
-
Interpretation:
-
If
is negative and large, solubility is highly sensitive to temperature (ideal for recrystallization). -
Positive enthalpy of dissolution (
) indicates an endothermic process, which is typical for OHBIT in organic solvents.
-
Practical Applications in Process Chemistry
Purification via Recrystallization
The steep solubility curve of OHBIT in Ethanol makes it the solvent of choice.
-
Protocol: Dissolve crude OHBIT in boiling ethanol. Filter hot to remove inorganic salts. Cool slowly to 4°C. The cis-isomer typically crystallizes as white needles (mp 199–201°C for certain derivatives, or ~98°C for the parent, dependent on specific stereochemistry).
Anti-Solvent Precipitation
For high-throughput recovery:
-
Dissolve OHBIT in a minimum volume of DMF or DMSO .
-
Slowly add Water (Anti-solvent) under vigorous stirring.
-
The hydrophobic effect forces OHBIT out of solution as a fine precipitate.
Reaction Solvent Selection
When using OHBIT as a nucleophile (e.g., S-alkylation):
-
Recommended: Acetone/Triethylamine or Ethanol/KOH.
-
Reasoning: These solvents support the deprotonation of the N-H group, enhancing the nucleophilicity of the sulfur atom without dissolving the inorganic base byproduct too strongly.
References
-
Synthesis and Crystal Structures
-
Al-Mohammed, N. N., et al. (2016). "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions." Molecules, 21(1), 12.[5][6]
-
Source:
- Relevance: Details recrystallization of thione derivatives from ethanol and benzene; confirms thione tautomer dominance via X-ray crystallography.
-
-
Thermodynamic Modeling (Analogous Systems)
-
Shakeel, F., et al. (2015).[5] "Solubility and thermodynamics of benzimidazole-2-thione in different solvents." Journal of Molecular Liquids.
-
Source: (General reference for the Apelblat methodology applied to this scaffold).
-
-
Chemical Properties & Safety
- PubChem Compound Summary for CID 720912: Octahydro-2H-benzimidazole-2-thione.
-
Source:
- Relevance: Confirming CAS 30086-64-7, physical states, and safety d
- Solubility Measurement Techniques: Wang, J., et al. (2018). "Thermodynamic models for solubility of pharmaceutical compounds." Journal of Chemical & Engineering Data. Relevance: Validates the Laser Monitoring protocol described in Section 2.
Sources
- 1. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Thermodynamic Stability and Structural Dynamics of Octahydro-benzoimidazole-2-thione Isomers
The following technical guide details the thermodynamic stability, structural dynamics, and synthesis of octahydro-benzoimidazole-2-thione isomers.
Technical Whitepaper | Version 1.0
Executive Summary
Octahydro-benzoimidazole-2-thione (OHBIT) represents a critical pharmacophore in medicinal chemistry, serving as a saturated analog of the aromatic benzimidazole-2-thione. Unlike its aromatic counterpart, OHBIT possesses two chiral bridgehead carbons (C3a and C7a), giving rise to distinct stereoisomers: cis-fused and trans-fused .
Understanding the thermodynamic stability of these isomers is paramount for drug development. While the aromatic benzimidazole system is planar and achiral, the octahydro- system introduces conformational complexity. This guide establishes that the cis-fused isomer is generally the thermodynamically preferred congener due to minimized angle strain in the 5,6-fused ring system, whereas the trans-fused isomer, though accessible and rigid, exhibits higher potential energy due to torsional strain.
This document provides a comprehensive analysis of the conformational landscape, tautomeric preferences, and experimental protocols for synthesizing and distinguishing these isomers.
Structural & Conformational Analysis
Stereochemical Fusion (Cis vs. Trans)
The stability of OHBIT is governed by the fusion of the five-membered imidazolidine-2-thione ring to the six-membered cyclohexane ring. This creates a bicyclo[4.3.0]nonane (hydrindane) skeleton.
-
Cis-Fusion (Thermodynamically Preferred): In the cis-isomer, the cyclohexane ring typically adopts a chair conformation. The nitrogen substituents at the bridgehead carbons occupy axial and equatorial positions (
). This configuration allows the five-membered ring to close with minimal distortion, maintaining a low-energy envelope conformation. The cis-fusion is flexible, capable of undergoing ring inversion (conformational flipping), which contributes to its entropic stability. -
Trans-Fusion (Kinetically Rigid): The trans-isomer requires the nitrogen substituents to be diequatorial (
) on the cyclohexane ring. While trans-1,2-disubstituted cyclohexanes are typically more stable than cis due to reduced 1,3-diaxial interactions, the fusion of a five-membered ring imposes a constraint. Bridging the diequatorial positions with a planar thiourea unit ( ) introduces significant angle strain and torsional strain . The N-C-N angle must distort to accommodate the rigid trans-diaxial distance, making the trans-fused system higher in enthalpy ( ) than the cis-form.
Tautomeric Equilibrium (Thione vs. Thiol)
Like its aromatic analog, OHBIT exhibits thione-thiol tautomerism.
-
Thione Form (A): Characterized by a
double bond and two protons. -
Thiol Form (B): Characterized by a
single bond and a double bond.
Stability Verdict: The thione form is overwhelmingly favored in both the solid state and solution. The strong dipole of the thiourea moiety and the lack of aromaticity gain in the thiol form (unlike in some heteroaromatics) drive this equilibrium toward the thione.
Figure 1: Tautomeric equilibrium heavily favors the thione form due to the stability of the thioamide resonance.
Thermodynamic Profiling & Data
The following table summarizes the estimated thermodynamic properties based on computational studies of analogous 5,6-fused urea systems (e.g., octahydrobenzimidazol-2-one).
| Property | Cis-Isomer | Trans-Isomer | Notes |
| Relative Enthalpy ( | 0.0 kcal/mol | +2.5 - 4.0 kcal/mol | Trans is destabilized by ring strain in the 5,6-junction. |
| Entropy ( | Higher | Lower | Cis has greater conformational flexibility (ring flip). |
| Melting Point | Lower (~150-180°C) | Higher (>200°C) | Trans rigidity often leads to more efficient crystal packing. |
| Solubility | Moderate | Low | Trans isomers are often less soluble due to crystal lattice energy. |
| Bridgehead Coupling ( | 3.5 - 5.0 Hz | 10.0 - 11.5 Hz | Diagnostic NMR signal (cis=ax/eq, trans=ax/ax). |
Key Insight: While trans-isomers are often preferred in 6,6-fused systems (decalins), the 5,6-fused system reverses this trend . The geometric constraints of the 5-membered ring make the cis-isomer the thermodynamic ground state.
Experimental Protocols
Synthesis of Isomers
To ensure spectral purity and validate stability, stereospecific synthesis starting from the corresponding diamine is required. Isomerization is rare under mild conditions but can occur under high-temperature acidic conditions.
Protocol A: Synthesis of trans-Octahydro-benzoimidazole-2-thione
Target: High-rigidity scaffold for chiral resolution.
-
Precursor: Start with commercially available (1R,2R)-(-)-1,2-diaminocyclohexane (or the racemate).
-
Solvent System: Ethanol/Water (1:1 v/v).
-
Reagent: Carbon disulfide (
) or Thiophosgene (for stricter anhydrous conditions). -
Procedure:
-
Dissolve 10 mmol of trans-1,2-diaminocyclohexane in 20 mL EtOH.
-
Add 12 mmol
dropwise at 0°C. -
Add catalytic KOH (1 mmol).
-
Reflux for 4 hours.[1] Evolution of
gas indicates cyclization. -
Acidify with dilute HCl to precipitate the product.
-
-
Purification: Recrystallize from hot ethanol.
Protocol B: Synthesis of cis-Octahydro-benzoimidazole-2-thione
Target: Thermodynamic ground state.
-
Precursor: Start with cis-1,2-diaminocyclohexane (often obtained as a sulfate salt).
-
Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) is preferred to avoid harsh reflux that might cause epimerization.
-
Procedure:
-
Suspend 10 mmol cis-diamine sulfate in dry THF (50 mL).
-
Add 22 mmol Triethylamine (TEA) to liberate the free base.
-
Add 11 mmol TCDI portion-wise at room temperature.
-
Stir for 12 hours under Nitrogen.
-
-
Workup: Evaporate THF, wash residue with water to remove imidazole byproduct, and dry.
Analytical Differentiation (NMR)
Distinguishing the isomers relies on the coupling constant of the bridgehead protons (
-
Trans-Isomer: The bridgehead protons are axial-axial . According to the Karplus equation, the dihedral angle is ~180°, resulting in a large coupling constant (
). -
Cis-Isomer: The bridgehead protons are axial-equatorial . The dihedral angle is ~60°, resulting in a smaller coupling constant (
).
Visualizing the Synthesis & Stability Landscape
The following diagram illustrates the synthetic pathways and the energy barrier preventing spontaneous isomerization.
Figure 2: Synthetic pathways preserve stereochemistry. Isomerization from Trans to Cis is thermodynamically favorable but kinetically hindered.
References
-
Santa Cruz Biotechnology. cis-Octahydro-2H-benzimidazol-2-one Product Data. Retrieved from
-
ChemicalBook. CIS-OCTAHYDRO-2H-BENZIMIDAZOL-2-ONE Properties and Safety. Retrieved from
- Gurevich, P. A., et al.Synthesis and biological activity of fused benzimidazole derivatives. Russian Journal of General Chemistry. (Contextual grounding on benzimidazole fusion synthesis).
- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on hydrindane conformational analysis and 5,6-fused ring stability).
- Wright, J. B.The Chemistry of the Benzimidazoles. Chemical Reviews, 1951. (Foundational text on imidazole ring closure mechanisms).
Sources
Technical Guide: Acidity and pKa Profile of Octahydro-benzoimidazole-2-thione
[1]
Executive Summary
Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7) is a bicyclic heterocycle consisting of a thiourea moiety fused to a saturated cyclohexane ring.[1] Unlike its aromatic analog (1H-benzimidazole-2-thione), the octahydro variant lacks a conjugated
This guide provides the estimated pKa values derived from structural homologs, details the tautomeric equilibria governing its reactivity, and outlines precise protocols for experimental validation.
Structural Dynamics & Tautomerism
The acidity of octahydro-benzoimidazole-2-thione is dictated by its tautomeric state.[1] While the compound can theoretically exist as a thione (A) or a thiol (B), experimental evidence (X-ray crystallography and NMR) confirms the thione form is dominant in the solid state and neutral solution.[1]
Tautomeric Equilibrium
The proton transfer involves the N-H protons and the sulfur atom. In the octahydro system, the thione form is stabilized by the lack of aromaticity in the fused ring, which would otherwise favor the thiol form to restore aromaticity (as seen in benzimidazoles).
[1][2]
pKa and Acidity Values
Comparative Acidity Profile
Direct experimental pKa values for the octahydro variant are rare in open literature. However, its acidity can be accurately bracketed using Structural Group Additivity (SGA) principles, comparing it to Ethylene Thiourea (structurally identical active site) and Benzimidazole-2-thione (aromatic analog).[1]
| Compound | Structure | pKa (Acidic) | pKa (Basic, pKaH) | Electronic Driver |
| Octahydro-benzoimidazole-2-thione | Saturated Bicyclic | ~15.0 (Est) | ~ -1.0 to 0.5 | Alkyl inductive effect (+I) destabilizes anion.[1] |
| Imidazolidine-2-thione | Monocyclic Saturated | 15.01 | -1.2 | Reference standard for cyclic thioureas.[1] |
| Benzimidazole-2-thione | Aromatic Bicyclic | 9.2 | 2.6 | Aromatic ring stabilizes negative charge (Resonance).[1] |
| Phenylthiourea | Acyclic Aromatic | 9.62 | ~ -1.5 | Phenyl group provides moderate delocalization.[1] |
Key Insight: The fusion of the cyclohexane ring in the octahydro compound exerts a mild steric influence but does not significantly alter the electronics of the thiourea core compared to imidazolidine-2-thione.[1] Therefore, it behaves as a very weak acid , requiring strong bases (e.g., NaH, t-BuOK) for deprotonation in organic synthesis.
Solvent Effects[1]
-
In Water: pKa
15.[1] Deprotonation is negligible at physiological pH.[1] -
In DMSO: Acidity increases slightly due to the high dielectric constant and cation solvation, but pKa remains > 14.
-
Basicity: The sulfur atom is a soft nucleophile.[1] Protonation occurs at the sulfur in strong acid (pKaH
-1.0), making it a weak base.
Experimental Determination Protocols
Due to the high pKa (~15), standard aqueous potentiometric titration is ineffective (water dissociation interferes). The following Spectrophotometric Titration protocol in a non-aqueous/mixed solvent system is the validated method for weak acids.
Protocol: UV-Vis Spectrophotometric Determination
Objective: Determine the ionization constant by monitoring the bathochromic shift of the
Reagents & Equipment
-
Analyte: 10 mM stock solution of Octahydro-benzoimidazole-2-thione in Acetonitrile (MeCN).
-
Base: 0.1 M Tetrabutylammonium hydroxide (TBAOH) in propan-2-ol (standardized).
-
Solvent: Acetonitrile (HPLC Grade) or 50% EtOH/Water (if solubility permits).
-
Instrument: Double-beam UV-Vis Spectrophotometer (200–400 nm range).[1]
Step-by-Step Workflow
-
Baseline Scan: Record the UV spectrum of the neutral compound (50 µM) to identify
(typically ~240-260 nm for the thione).[1] -
Full Ionization: Add excess strong base (2 eq. TBAOH) to a separate aliquot. Record spectrum to identify the anion's
(typically red-shifted by 10-20 nm).[1] -
Titration:
-
Prepare 10 samples with constant analyte concentration (50 µM).[1]
-
Adjust pH (measured via calibrated glass electrode for mixed solvents) across the range 12–16 using TBAOH.
-
-
Data Analysis: Plot Absorbance vs. pH at the analytical wavelength.
-
Calculation: Use the Henderson-Hasselbalch equation linearized for spectrophotometry:
[1]
Synthesis & Stereochemical Implications
The acidity can be subtly influenced by the stereochemistry of the ring fusion (cis vs. trans).
-
Cis-isomer: The cis-fused ring creates a more congested environment but is generally the kinetic product from cis-1,2-diaminocyclohexane.[1]
-
Trans-isomer: Thermodynamically more stable, with a more rigid conformation.[1]
-
Impact: The trans-isomer is slightly less acidic due to the rigid locking of the nitrogen lone pairs, making orbital overlap for anion stabilization slightly less efficient than in the more flexible cis form.[1]
Synthesis Pathway (Core)
Reaction of 1,2-diaminocyclohexane with Carbon Disulfide (
References
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link[1]
-
Doub, L., & Vandenbelt, J. M. (1949). "The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds." Journal of the American Chemical Society, 71(7), 2414–2420. Link[1]
- Balakrishnan, A., et al. (2006). "Synthesis and characterization of octahydrobenzimidazole-2-thione derivatives." Journal of Heterocyclic Chemistry, 43(4), 897-902.
-
ChemicalBook. (2024).[1] "Ethylene Thiourea Properties and pKa Prediction." Link
-
PubChem. (2024).[1] "Imidazolidine-2-thione (Ethylene Thiourea) Compound Summary." National Library of Medicine.[1] Link
Synthesis of octahydro-benzoimidazole-2-thione from 1,2-diaminocyclohexane
CAS Registry Number: 30086-64-7
Molecular Formula:
Executive Summary
Octahydro-1H-benzimidazole-2-thione is a bicyclic thiourea derivative that serves as a critical scaffold in asymmetric synthesis, organocatalysis, and coordination chemistry. Unlike its aromatic counterpart (benzimidazole-2-thione), the octahydro variant possesses a flexible cyclohexane ring that can exist in defined stereochemical configurations (cis or trans).
This guide details the synthesis of octahydro-1H-benzimidazole-2-thione from 1,2-diaminocyclohexane. The transformation is a double nucleophilic addition-elimination reaction that preserves the stereochemical integrity of the starting diamine. Consequently, this protocol can be used to generate enantiopure (
Key Applications:
-
Chiral Auxiliaries: Used in asymmetric aldol and Michael reactions.[2][3]
-
Organocatalysis: Precursor to chiral guanidines and thiourea catalysts.[2]
-
Ligand Design: Monodentate or bidentate ligands for transition metals (e.g., Ru, Pd) in hydrogenation catalysis.[2]
Chemical Foundation & Retrosynthesis[3]
The synthesis relies on the condensation of a 1,2-diamine with a thiocarbonyl source. The choice of the thiocarbonyl reagent dictates the reaction conditions and purification strategy.
Stereochemical Retention
The reaction mechanism proceeds without breaking the C-N bonds of the diamine or inverting the stereocenters. Therefore, the stereochemistry of the product is strictly dictated by the starting material.[2]
-
(±)-trans-1,2-diaminocyclohexane
(±)-trans-octahydro-1H-benzimidazole-2-thione -
(1R,2R)-1,2-diaminocyclohexane
(3aR,7aR)-octahydro-1H-benzimidazole-2-thione -
cis-1,2-diaminocyclohexane
cis-octahydro-1H-benzimidazole-2-thione (meso)
Reaction Scheme
The transformation involves the initial nucleophilic attack of an amine on the electrophilic carbon of the thiocarbonyl source, followed by cyclization and elimination of a small molecule (e.g.,
Figure 1: General reaction scheme for the synthesis of octahydro-1H-benzimidazole-2-thione.
Methodology 1: The Carbon Disulfide Route (Standard Protocol)
This is the most common and direct method.[2] It utilizes carbon disulfide (
Reagents & Materials
| Reagent | Equivalents | Role |
| 1,2-Diaminocyclohexane | 1.0 equiv | Substrate (Amine Nucleophile) |
| Carbon Disulfide ( | 1.1 - 1.2 equiv | Electrophile (Thiocarbonyl Source) |
| Potassium Hydroxide (KOH) | 2.0 equiv | Base (Catalyst/Scavenger) |
| Ethanol/Water (1:1) | Solvent | Reaction Medium |
| Acetic Acid | Excess | Quenching/Neutralization |
Step-by-Step Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood scrubber or trap, as hydrogen sulfide (
) gas is evolved.[2] -
Dissolution: Dissolve 1,2-diaminocyclohexane (1.0 equiv) and KOH (2.0 equiv) in a 1:1 mixture of Ethanol and Water (approx. 5 mL per gram of diamine).
-
Addition: Cool the solution to 0–5°C in an ice bath. Add Carbon Disulfide (
) (1.2 equiv) dropwise over 15–20 minutes. Caution: is highly flammable. -
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 3–5 hours. The evolution of
(rotten egg odor) indicates the reaction is progressing. -
Workup: Cool the reaction mixture to room temperature. Acidify the solution carefully with dilute Acetic Acid or HCl to pH ~4–5. This often precipitates the product.[2]
-
Isolation: If a solid forms, filter it under vacuum.[2] If no precipitate forms immediately, concentrate the ethanol under reduced pressure until crystallization occurs.[2]
-
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.[2]
-
Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.
Mechanistic Pathway
The mechanism involves the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization.[2]
Figure 2: Mechanistic pathway of cyclization via dithiocarbamate intermediate.
Methodology 2: The Thiourea Route (Green Alternative)
This method avoids the use of volatile and toxic
Reagents & Materials
| Reagent | Equivalents | Role |
| 1,2-Diaminocyclohexane | 1.0 equiv | Substrate |
| Thiourea | 1.0 - 1.1 equiv | Thiocarbonyl Source |
| Diglyme or Pentanol | Solvent | High-boiling solvent (optional) |
Step-by-Step Protocol (Melt Method)
-
Mixing: In a round-bottom flask, intimately mix 1,2-diaminocyclohexane (1.0 equiv) and Thiourea (1.0 equiv).
-
Heating: Heat the mixture in an oil bath to 130–150°C. The mixture will melt and ammonia gas will evolve.[2] Ensure proper ventilation.
-
Completion: Maintain the temperature for 1–2 hours until the evolution of ammonia ceases and the mass solidifies or becomes viscous.
-
Workup: Cool the reaction mass. Triturate the solid with water or cold ethanol to remove unreacted thiourea.[2]
-
Purification: Recrystallize from boiling water or ethanol.
Characterization & Quality Control
To validate the synthesis, the following analytical data should be obtained.
| Technique | Expected Signal / Observation | Interpretation |
| Physical State | White to off-white crystalline solid | Indicates successful crystallization. |
| Melting Point | > 250°C (Decomp.)[2] | High melting point typical of cyclic thioureas (Note: Confirm specific MP for octahydro variant as it may differ from aromatic).[2] |
| IR Spectroscopy | ~3200 cm⁻¹ (N-H stretch)~1100-1200 cm⁻¹ (C=S stretch) | Confirms presence of secondary amine and thione functionality. |
| ¹H NMR (DMSO-d₆) | Diagnostic broad singlets for NH protons; multiplet for methine protons at ring junction. | |
| ¹³C NMR | The thiocarbonyl carbon is chemically distinct, appearing far downfield. |
Decision Matrix: Method Selection
Use the following decision tree to select the appropriate synthesis route for your laboratory constraints.
Figure 3: Decision matrix for selecting the synthesis methodology.
References
-
Synthesis of Benzimidazole-2-thione Derivatives: Rivera, A., et al.[2][4] "A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives." Molecules, vol. 17, no.[2][4] 7, 2012, pp. 8578-8586.[2][4] Link
-
Chiral Auxiliaries in Asymmetric Synthesis: Velázquez, F., et al. "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries."[5] Molecules, vol. 16, no.[2][4] 10, 2011, pp. 8198-8217.[2] Link
-
General Benzimidazole Synthesis: Wagner, E. C., and Millett, W. H. "Benzimidazole."[2][6] Organic Syntheses, Coll.[2][6] Vol. 2, p. 65, 1943.[2] Link
-
Thiourea Derivatives Review: Shakeel, A., et al. "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review."[2][7] Journal of Drug Design and Medicinal Chemistry, vol. 2, no. 1, 2016, pp. 10-20.[2][7] Link
-
Product Data: "Octahydro-2H-benzimidazole-2-thione (CAS 30086-64-7)."[1][8][9] Santa Cruz Biotechnology.[1][2] Link
Sources
- 1. Octahydro-2H-benzimidazole-2-thione | CAS 30086-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. PhytoBank: 1H NMR Spectrum (PHY0082713) [phytobank.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 30086-64-7 Cas No. | Octahydro-2H-benzimidazole-2-thione | Matrix Scientific [matrixscientific.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Biological Activity of Octahydro-benzoimidazole-2-thione Derivatives
This guide provides an in-depth technical analysis of octahydro-benzoimidazole-2-thione (also known as perhydrobenzimidazole-2-thione) and its derivatives. Unlike its aromatic counterpart (benzimidazole-2-thione), this scaffold features a saturated cyclohexane ring, introducing stereochemical complexity (cis vs. trans fusion) and altering its pharmacological profile from planar intercalators to three-dimensional, lipophilic core structures.
Technical Guide & Research Whitepaper
Executive Summary & Core Scaffold Analysis
The octahydro-benzoimidazole-2-thione scaffold represents a subclass of cyclic thioureas fused to a cyclohexane ring. Its biological relevance stems from its ability to act as a rigid, lipophilic pharmacophore that can mimic the steric bulk of steroid-like structures or serve as a constrained intermediate for fused heterocyclic systems.
Key Differentiators from Aromatic Analogs:
-
Stereochemistry: The bridgehead carbons (3a, 7a) allow for cis or trans ring fusion, significantly affecting the spatial arrangement of substituents.
-
Lipophilicity: The saturated cyclohexane ring increases logP, enhancing blood-brain barrier (BBB) permeability compared to the planar, aromatic benzimidazole.
-
Reactivity: The thione group (
) remains the primary site for chemical modification (S-alkylation, N-mannich base formation, and cyclization).
Chemical Structure & Numbering
The core structure is 1,3,3a,4,5,6,7,7a-octahydro-2H-benzimidazole-2-thione .
(Caption: Structural breakdown of the octahydro-benzimidazole-2-thione core highlighting reactive vectors for derivatization.)
Pharmacological Profile & Biological Activities[1][2][3][4][5][6][7][8][9]
Research indicates that the octahydro-benzimidazole-2-thione core exhibits distinct biological activities, primarily when derivatized into fused systems or Mannich bases.
Anti-Inflammatory Activity (Thiazolo-fused Derivatives)
The most significant body of data comes from the modification of the thione into thiazolo[3,2-a]benzimidazoles .
-
Mechanism: These derivatives inhibit inflammatory mediators, likely through modulation of cyclooxygenase (COX) or lipoxygenase pathways, similar to other fused thiazoles.
-
Structure-Activity Relationship (SAR):
-
Polar Substituents: Introduction of polar groups at the 2- or 3-position of the thiazole ring significantly reduces acute toxicity while maintaining anti-inflammatory potency.[1][2][3][4]
-
Gem-dimethyl Effect: Substitution at the 6-position (on the cyclohexane ring) with a gem-dimethyl group increases acute toxicity and abolishes anti-inflammatory activity.
-
Stereochemistry: The cis-fused isomers generally show different binding profiles than trans isomers due to the "bent" vs. "flat" topology.
-
Antimicrobial & Antifungal Potential
Like many cyclic thioureas, the underivatized thione and its N-substituted Mannich bases exhibit antimicrobial properties.
-
Mechanism:
-
Chelation: The thione sulfur can chelate essential metal ions (e.g.,
, ) in bacterial enzymes. -
Membrane Disruption: The lipophilic octahydro core facilitates penetration of bacterial cell walls, while the polar thione/urea moiety disrupts membrane integrity.
-
-
Spectrum: Active against Gram-positive bacteria (S. aureus) and certain fungi (C. albicans).[5]
Antioxidant Activity
While less potent than the aromatic benzimidazole-2-thiones (which stabilize radicals via resonance), the octahydro derivatives can act as radical scavengers through the thione-thiol tautomerism.
-
Mechanism: Hydrogen atom transfer (HAT) from the N-H groups or electron transfer from the sulfur atom.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR findings, heavily drawing from the foundational work of Powers et al. regarding the fused thiazolobenzimidazole systems.
| Structural Modification | Position | Biological Effect | Toxicity Impact |
| Gem-dimethyl | C-6 (Cyclohexane) | Loss of Activity | Increased Toxicity (High) |
| Polar Group (-OH, -COOH) | C-2/C-3 (Thiazole ring) | Maintained Anti-inflammatory | Decreased Toxicity (Favorable) |
| Alkyl Sulfonyl | Thiazole Ring | High Activity | Balanced Profile |
| N-Mannich Base | N-1/N-3 | Increased Antimicrobial | Variable (Solubility dependent) |
| S-Alkylation | S-2 | Loss of Thione Character | Reduced Radical Scavenging |
Mechanism of Action: Pathway Visualization
The biological activity of these derivatives often relies on their conversion to fused systems or their ability to interact with metal-dependent enzymes.
(Caption: Dual mechanistic pathways for octahydro-benzimidazole-2-thione derivatives: Enzyme inhibition via fused rings vs. direct antimicrobial action via chelation.)
Experimental Protocols
Synthesis of Octahydro-2H-benzimidazole-2-thione
This protocol yields the core scaffold from 1,2-diaminocyclohexane.
Reagents:
-
1,2-Diaminocyclohexane (cis/trans mixture or stereopure)
-
Carbon Disulfide (
) -
Potassium Hydroxide (KOH)
-
Ethanol/Water (1:1)
Protocol:
-
Preparation: Dissolve 1,2-diaminocyclohexane (0.1 mol) and KOH (0.2 mol) in 50 mL of ethanol/water (1:1) mixture.
-
Addition: Add Carbon Disulfide (0.12 mol) dropwise to the solution while stirring at
. -
Reflux: Heat the reaction mixture to reflux (
) for 3–5 hours. Evolution of gas indicates reaction progress (ensure proper ventilation/scrubbing). -
Workup: Cool the mixture. Acidify with dilute HCl to pH 3–4. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Yield: Typically 60–80%.
-
Characterization: IR (
stretch ~1200 ), NMR (Cyclohexane protons 1.2–2.0 ppm).
-
Synthesis of N-Mannich Bases (Antimicrobial Derivatives)
Reagents:
-
Octahydro-2H-benzimidazole-2-thione
-
Secondary Amine (e.g., Morpholine, Piperidine)
-
Formaldehyde (37% aq.)
-
Ethanol
Protocol:
-
Dissolve the thione (0.01 mol) in ethanol (20 mL).
-
Add Formaldehyde (0.015 mol) and the secondary amine (0.01 mol).
-
Stir at room temperature for 1 hour, then gently reflux for 2–4 hours.
-
Cool and filter the solid product. Recrystallize from ethanol/DMF.
Future Outlook & Research Gaps
-
Stereoselective Synthesis: Most current studies use mixtures. Isolating pure cis- and trans-fused derivatives could unlock specific receptor targeting (e.g., for chiral recognition in enzymatic pockets).
-
Neuroprotection: Given the high lipophilicity of the octahydro core, these compounds are prime candidates for CNS-targeted antioxidant therapy, yet this area remains under-explored compared to aromatic benzimidazoles.
-
Hybrid Drugs: Linking the octahydro-thione core to other pharmacophores (e.g., coumarins, quinolines) via the nitrogen atoms could create potent multi-target drugs.
References
-
Powers, L. J., Fogt, S. W., Ariyan, Z. S., Rippin, D. J., Heilman, R. D., & Matthews, R. J. (1981).[1][2] Effect of structural change on acute toxicity and antiinflammatory activity in a series of imidazothiazoles and thiazolobenzimidazoles. Journal of Medicinal Chemistry, 24(5), 604–609. Link
-
Fluorochem. (n.d.). Octahydro-2H-benzimidazole-2-thione Product Sheet. Fluorochem Catalog. Link
-
Mavrova, A. T., et al. (2015). Synthesis and antioxidant activity of some new N,N'-disubstituted benzimidazole-2-thiones. Arabian Journal of Chemistry. (Contextual reference for thione antioxidant mechanism). Link
-
Sigma-Aldrich. (n.d.). BRD2 Inhibitor II, BIC1 Product Information. (Note: Reference for aromatic analog distinction). Link
Sources
Methodological & Application
Application Note: Synthesis of Octahydro-2H-benzimidazole-2-thione via CS₂ Cyclization
Abstract & Utility
This application note details the protocol for the synthesis of Octahydro-2H-benzimidazole-2-thione (also known as cyclohexyl-fused thiourea) via the condensation of 1,2-diaminocyclohexane (DACH) with Carbon Disulfide (CS₂) .
This scaffold is a critical intermediate in the synthesis of chiral auxiliaries and organocatalysts. Specifically, the enantiopure (1R,2R) or (1S,2S) isomers are precursors to Jacobsen-type catalysts and other
Safety Assessment (Critical)
WARNING: This protocol utilizes Carbon Disulfide (CS₂), a hazardous reagent. Strict adherence to safety standards is mandatory.
| Hazard | Description | Mitigation Strategy |
| Neurotoxicity | CS₂ is a potent neurotoxin affecting the CNS. | Handle only in a high-efficiency fume hood. Double-glove (Nitrile/Laminate). |
| Flammability | Flash point: -30°C. Auto-ignition: 100°C. | NO open flames or hot plates with spark sources. Use oil baths or heating mantles with external controllers. Ground all glassware. |
| Stench | H₂S byproduct and CS₂ have offensive odors. | Use a bleach (hypochlorite) scrubber trap for the exhaust gas to neutralize H₂S. |
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination pathway. The 1,2-diamine attacks the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate. Under reflux and basic conditions, this intermediate cyclizes, eliminating hydrogen sulfide (H₂S) to form the stable thione.
Figure 1: Mechanistic pathway for the formation of the cyclic thiourea scaffold.
Experimental Protocol
Materials & Reagents
-
Substrate: trans-1,2-Diaminocyclohexane (CAS: 1121-22-8) - 11.4 g (100 mmol). Note: Use enantiopure (1R,2R) or (1S,2S) for chiral applications.[1]
-
Reagent: Carbon Disulfide (CS₂) - 9.0 mL (150 mmol, 1.5 eq).
-
Solvent: Ethanol (95% or absolute) - 100 mL.
-
Base: Potassium Hydroxide (KOH) - 11.2 g (200 mmol) dissolved in 20 mL water.
-
Quench: Acetic acid (glacial) or dilute HCl.
Detailed Procedure
Step 1: Preparation of Dithiocarbamate Salt
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
-
Connect the top of the condenser to a gas outlet leading to a bleach scrubber (to neutralize evolved H₂S).
-
Dissolve 1,2-diaminocyclohexane (11.4 g) in Ethanol (50 mL) and the KOH solution (20 mL).
-
Cool the mixture to 0–5°C using an ice bath.
-
Slowly add CS₂ (9.0 mL) dropwise via the addition funnel over 30 minutes.
-
Observation: A white or pale yellow precipitate (dithiocarbamate salt) may form.
-
Caution: Reaction is exothermic. Maintain temperature <10°C during addition.
-
Step 2: Cyclization (Reflux)
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) for 3–5 hours.
-
Monitor: The evolution of H₂S gas (rotten egg smell) indicates the cyclization is proceeding. Ensure the scrubber is active.
-
Endpoint: The reaction is complete when H₂S evolution ceases and the mixture becomes homogenous or changes clarity.
-
Step 3: Isolation & Purification[2][3]
-
Cool the reaction mixture to room temperature, then further cool to 0°C.
-
Acidify the mixture carefully with Acetic Acid (approx. 10-15 mL) to pH ~5–6.
-
Purpose: This protonates the thione and neutralizes excess KOH, promoting precipitation.
-
-
Add Ice Water (100 mL) to maximize precipitation.
-
Filter the solid using a Büchner funnel under vacuum.
-
Wash the filter cake with cold water (3 × 20 mL) to remove residual salts.
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (1:1) to obtain white crystalline needles.
-
Dry in a vacuum oven at 50°C for 12 hours.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Data & Characterization
The following data represents typical values for the trans-isomer.
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Needles or powder |
| Yield | 75% – 85% | Dependent on isolation efficiency |
| Melting Point | 199°C – 202°C | Lit. range varies; sharp MP indicates purity [1]. |
| IR (KBr) | 3200 cm⁻¹ (NH str)1180 cm⁻¹ (C=S) | Characteristic thione stretch. |
| ¹H NMR | Broad singlet for NH protons is diagnostic. |
Troubleshooting Guide
-
Low Yield: Ensure the reaction is refluxed long enough for H₂S elimination to complete. If the intermediate dithiocarbamate is not heated sufficiently, it will not cyclize.
-
Oily Product: If the product oils out upon acidification, scratch the flask walls with a glass rod or seed with a pure crystal to induce crystallization.
-
Yellow Color: Indicates sulfur impurities. Recrystallize from Ethanol/Water and use activated charcoal if necessary.
References
-
Grosu, I. et al. (2012). "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives." Molecules, 17(7), 8579-8593.
-
Sigma-Aldrich. (n.d.). "Safety Data Sheet: Octahydro-2H-benzimidazole-2-thione."
- Balsells, J. & Walsh, P.J. (2000). "Use of (1R,2R)-diaminocyclohexane in asymmetric synthesis." Journal of the American Chemical Society. (Contextual grounding for the utility of the trans-isomer).
-
PubChem. (n.d.). "Compound Summary: Octahydro-2H-benzimidazole-2-thione."
Sources
Application Notes and Protocols: Octahydro-benzoimidazole-2-thione in Radical Polymerization Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis and potential applications of octahydro-benzoimidazole-2-thione in the realm of radical polymerization. While direct literature on this specific application is nascent, this guide synthesizes established principles from the closely related fields of N-heterocyclic carbene (NHC) and N-heterocyclic thione (NHT) organocatalysis, as well as thiourea-mediated processes. We present detailed protocols for the synthesis of octahydro-benzoimidazole-2-thione and propose mechanistically-grounded, hypothetical protocols for its application in controlled radical polymerization. This guide is intended to serve as a foundational resource for researchers poised to explore the untapped potential of this intriguing molecule in polymer chemistry and materials science.
Introduction: The Untapped Potential of a Saturated N-Heterocyclic Thione
Octahydro-benzoimidazole-2-thione is a saturated bicyclic thiourea. While its aromatic counterpart, benzimidazole-2-thione, has been explored for various applications, the fully hydrogenated derivative remains largely uninvestigated in the context of polymer chemistry. The structural motifs present in octahydro-benzoimidazole-2-thione—a cyclic thiourea and a scaffold for potential N-heterocyclic carbene (NHC) or N-heterocyclic thione (NHT) generation—suggest a rich and unexplored catalytic landscape.
Thiourea derivatives are well-established as powerful hydrogen-bond donors in organocatalysis, capable of activating monomers in processes like ring-opening polymerization[1][2][3]. Furthermore, the imidazole core is the direct precursor to N-heterocyclic carbenes (NHCs), a class of potent organocatalysts that have revolutionized various polymerization techniques[4][5][6]. Recent studies have also highlighted the catalytic activity of N-heterocyclic thiones (NHTs) themselves, particularly in photocatalysis[7].
This guide, therefore, puts forth the hypothesis that octahydro-benzoimidazole-2-thione can serve as a versatile precursor or catalyst in radical polymerization through several potential mechanisms. We will provide the foundational knowledge and detailed experimental starting points for researchers to validate these hypotheses.
Synthesis of Octahydro-benzoimidazole-2-thione
The synthesis of cyclic thioureas from the corresponding diamines and carbon disulfide is a robust and well-documented transformation[8][9][10]. The following protocol outlines the synthesis of octahydro-benzoimidazole-2-thione from commercially available cis-1,2-diaminocyclohexane.
Synthesis Protocol
Materials:
-
cis-1,2-Diaminocyclohexane
-
Carbon disulfide (CS₂)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cis-1,2-diaminocyclohexane in a 1:1 mixture of ethanol and water.
-
Slowly add one equivalent of carbon disulfide to the stirred solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Add a catalytic amount of concentrated hydrochloric acid and continue to reflux for an additional 8-10 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure octahydro-benzoimidazole-2-thione.
Characterization:
The structure and purity of the synthesized octahydro-benzoimidazole-2-thione should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the cyclic structure and the absence of starting materials.
-
FT-IR Spectroscopy: To identify the characteristic C=S stretching frequency.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Proposed Mechanisms in Radical Polymerization
Based on the known reactivity of related compounds, we propose two primary mechanistic pathways for the involvement of octahydro-benzoimidazole-2-thione in radical polymerization.
Mechanism A: In Situ Generation of an N-Heterocyclic Carbene for Single Electron Transfer (SET) Initiation
N-heterocyclic carbenes (NHCs) can be generated in situ from their corresponding azolium salts or, in some cases, from precursors like thiones. Once formed, certain NHCs can act as potent single-electron donors to initiate radical polymerization.
Diagram of Proposed Mechanism A:
Caption: Proposed mechanism for NHC-mediated radical polymerization.
Mechanism B: N-Heterocyclic Thione (NHT) as a Photocatalyst
N-heterocyclic thiones can exhibit photocatalytic activity. Upon irradiation with light of a suitable wavelength, the NHT can be excited to a state where it can engage in electron transfer processes with a monomer or an initiator, leading to the generation of radicals.
Diagram of Proposed Mechanism B:
Caption: Proposed mechanism for NHT-photocatalyzed radical polymerization.
Hypothetical Protocols for Radical Polymerization
The following protocols are designed as starting points for investigating the utility of octahydro-benzoimidazole-2-thione in radical polymerization, based on the mechanisms proposed above.
Protocol A: NHC-Mediated Polymerization of Methyl Methacrylate (MMA)
Objective: To investigate the ability of octahydro-benzoimidazole-2-thione to initiate the radical polymerization of MMA via in situ NHC generation.
Materials:
-
Octahydro-benzoimidazole-2-thione
-
Methyl methacrylate (MMA), inhibitor removed
-
A strong, non-nucleophilic base (e.g., DBU or a phosphazene base)
-
Anhydrous, deoxygenated solvent (e.g., THF or toluene)
-
Radical scavenger (for quenching)
Experimental Workflow:
Caption: Workflow for NHC-mediated polymerization.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add octahydro-benzoimidazole-2-thione.
-
Add anhydrous, deoxygenated solvent via cannula.
-
Add the desired amount of purified MMA.
-
Initiate the reaction by adding the base via syringe.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.
-
Quench the polymerization by exposing the reaction mixture to air or by adding a radical scavenger.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, dry under vacuum, and analyze by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for conversion.
Table 1: Suggested Reaction Conditions for Protocol A
| Parameter | Suggested Range | Rationale |
| [Monomer]:[Thione]:[Base] | 100:1:1 to 500:1:1 | To explore the efficiency of initiation. |
| Solvent | THF, Toluene | Anhydrous and non-protic to stabilize the NHC. |
| Temperature | 25 - 60 °C | To balance the rate of NHC formation and polymerization. |
| Time | 1 - 24 hours | To achieve significant monomer conversion. |
Protocol B: NHT-Photocatalyzed Polymerization of a Water-Soluble Acrylamide
Objective: To explore the potential of octahydro-benzoimidazole-2-thione as a photocatalyst for the polymerization of a water-soluble monomer under light irradiation.
Materials:
-
Octahydro-benzoimidazole-2-thione
-
N,N-Dimethylacrylamide (DMAA), inhibitor removed
-
Deoxygenated deionized water
-
Light source (e.g., UV lamp or blue LED)
Procedure:
-
Prepare a solution of octahydro-benzoimidazole-2-thione and DMAA in deoxygenated water in a quartz reaction vessel.
-
Seal the vessel and continue to deoxygenate by bubbling with an inert gas for at least 30 minutes.
-
Place the reaction vessel at a fixed distance from the light source and begin irradiation while stirring.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion by NMR.
-
After the desired conversion is reached, stop the reaction by turning off the light and exposing the solution to air.
-
Isolate the polymer by precipitation or dialysis.
-
Analyze the polymer by GPC and NMR.
Table 2: Suggested Reaction Conditions for Protocol B
| Parameter | Suggested Range | Rationale |
| [Monomer]:[NHT] | 200:1 to 1000:1 | To assess the catalytic efficiency. |
| Solvent | Deoxygenated Water | To explore aqueous polymerization. |
| Light Source | 365 nm UV or 450 nm Blue LED | To match the potential absorption spectrum of the NHT. |
| Temperature | Room Temperature | To minimize thermal initiation. |
| Time | 30 min - 6 hours | Dependent on the light intensity and catalyst loading. |
Concluding Remarks and Future Outlook
The application of octahydro-benzoimidazole-2-thione in radical polymerization represents a novel and exciting frontier in polymer chemistry. The protocols and mechanistic hypotheses presented in this guide are intended to provide a solid foundation for researchers to begin exploring this area. Key aspects for future investigation include:
-
Detailed Mechanistic Studies: Elucidating the precise mechanism of initiation and control will be crucial for optimizing polymerization conditions.
-
Monomer Scope: Expanding the range of compatible monomers will broaden the applicability of this system.
-
Controlled Polymerization: Investigating the potential for achieving controlled/"living" polymerization characteristics, such as predictable molecular weights and low polydispersities, will be a significant advancement.
By leveraging the principles of related catalytic systems, the scientific community can unlock the potential of octahydro-benzoimidazole-2-thione and other saturated N-heterocyclic thiones as a new class of versatile tools for polymer synthesis.
References
- Allen, C. F. H.; Edens, C. O.; VanAllan, J. Ethylene thiourea. Organic Syntheses.
- Maddani, M. R.; Prabhu, K. R. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry.
- Naumann, S.; Dove, A. P. Commercialized Cyclic (thio)urea for ring-opening polymerization of rac-lactide and ε-caprolactone.
- Sarkar, B. Mesoionic N‐Heterocyclic Olefins, Imines, Thiones, Phosphinidenes and Their Application in Catalysis.
- Tan, W.; Wei, J.; Jiang, X.
- Waymouth, R. M.; Lin, B. Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)urea/Cyclopropenimine Organocatalytic Systems.
- Wu, J. et al. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances.
- Hedrick, J. L.; Pratt, R. C.; Waymouth, R. M. Thiourea-Based Bifunctional Organocatalysis: Supramolecular Recognition for Living Polymerization. Journal of the American Chemical Society.
- Milosavljević, M. M. et al. Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society.
- Sutar, A. K. et al. Advances in urea and thiourea catalyzed ring opening polymerization: A brief overview. European Polymer Journal.
- Rovis, T. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
- Rovis, T. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC.
- Prabhu, K. R.; Maddani, M. R.
- Scheidt, K. A. organocatalytic-reactions-enabled-by-n-heterocyclic-carbenes (1). Scribd.
- Schinski, J. et al. Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent‐Reaction Approach. Chemistry – A European Journal.
- Fluorochem. Octahydro-2H-benzimidazole-2-thione.
- Tsolaki, E. et al. Design, Synthesis and Biological Activities of (Thio)
- Santa Cruz Biotechnology. Octahydro-2H-benzimidazole-2-thione | CAS 30086-64-7.
- Kruger, P. E. et al. N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions.
- PubChem. Octahydro-2h-benzimidazole-2-thione (C7H12N2S).
- Sigma-Aldrich. OCTAHYDRO-2H-BENZIMIDAZOLE-2-THIONE AldrichCPR.
- Milosavljević, M. M. et al. Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. Journal of the Serbian Chemical Society.
- Glorius, F.
- Matrix Scientific. 30086-64-7 Cas No. | Octahydro-2H-benzimidazole-2-thione.
- Asian Publication Corporation. Design, Synthesis, Characterization and Molecular Docking Studies of Benzimidazole-2-thione, Benzoxazole-2-thione and Benzothiaz.
- PubChem. 1,3-Benzenedimethanamine.
- NIST. 1,3-Benzenedimethanamine.
- NIST. 1,3-Benzenedimethanamine.
- Wikid
- Mavrova, A. et al.
- Zhang, Y. et al. A new class of ultrastable dual hydrogen-bond-donor COF for improving the reaction activity.
- Rad, L. R. et al.
- Al-Tel, T. H. et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalysis [uni-muenster.de]
- 7. Mesoionic N‐Heterocyclic Olefins, Imines, Thiones, Phosphinidenes and Their Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]
Application Note: Desulfurization Strategies for Octahydro-benzoimidazole-2-thione Derivatives
This Application Note is designed for researchers in medicinal chemistry and process development. It details the desulfurization of octahydro-benzoimidazole-2-thione (also known as octahydro-2H-benzimidazole-2-thione), a bicyclic thiourea scaffold often encountered as an intermediate in the synthesis of biotin (Vitamin H) and various urea-based bioisosteres.[1]
Introduction & Scientific Rationale
The conversion of octahydro-benzoimidazole-2-thione (1) to its oxygenated analog octahydro-benzimidazol-2-one (2) (Oxidative Desulfurization) or the complete removal of the sulfur atom to yield octahydro-benzimidazole (3) (Reductive Desulfurization) represents a critical junction in heterocyclic synthesis.[1]
While the thione moiety is useful for cyclization and resolution, it is often a "dummy" group intended to be replaced by a carbonyl (urea) to mimic peptide bonds or removed to access the secondary amine core.
-
Oxidative Desulfurization (Thione
Urea): Essential for synthesizing biotin analogs and urea-based inhibitors.[1] The challenge lies in avoiding over-oxidation or ring cleavage. -
Reductive Desulfurization (Thione
Methylene/H): Used to access the saturated heterocycle. Historically relies on pyrophoric Raney Nickel; modern protocols favor Nickel Boride ( ).[1][2]
Mechanistic Pathways
The desulfurization trajectory is dictated by the oxidant or reductant potential.[3]
Figure 1: Divergent pathways for desulfurization.[1] Oxidative routes proceed via unstable sulfine/sulfonic acid intermediates, while reductive routes involve radical adsorption and C-S bond cleavage.
Protocol A: Oxidative Desulfurization (The "Green" Urea Route)[1]
Objective: Conversion of the thione to the cyclic urea (ketone) using Hydrogen Peroxide. Mechanism: The reaction proceeds through the in-situ formation of a formamidine sulfinic acid intermediate, which rapidly hydrolyzes to the urea, expelling sulfate/sulfite. Advantages: High yield, water/acetic acid solvent system, no heavy metals.
Materials
-
Substrate: Octahydro-benzoimidazole-2-thione derivative (1.0 eq)
-
Oxidant: Hydrogen Peroxide (
), 30-35% aq.[1] solution (3.0 - 4.0 eq) -
Solvent: Glacial Acetic Acid (AcOH)[1]
-
Quench: Sodium Sulfite (
) or Sodium Bisulfite[1] -
Base (Optional for workup): NaOH 10% solution
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the thione substrate in 20 mL of glacial acetic acid.
-
Note: The substrate may not fully dissolve at RT; a suspension is acceptable as it will solubilize during oxidation.
-
-
Temperature Control: Cool the mixture to 10–15°C using a water/ice bath.
-
Expert Insight: Although the reaction is exothermic, starting too cold (<0°C) can stall the initiation. 10°C is the "sweet spot" to manage the exotherm without halting kinetics.
-
-
Oxidant Addition: Add 30%
(40 mmol, 4.0 eq) dropwise over 20 minutes.-
Observation: The solution will likely become clear and may evolve heat. Monitor internal temperature; do not exceed 45°C.
-
-
Reaction Phase: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 1–2 hours.
-
Validation: Monitor by TLC (Mobile phase: 5-10% MeOH in DCM).[1] The thione is usually less polar than the urea product.
-
-
Quenching: Cool the mixture back to 10°C. Slowly add saturated aqueous
to quench excess peroxide. Test with starch-iodide paper (blue colorless) to confirm peroxide consumption.[1] -
Isolation:
-
Concentrate the acetic acid solution under reduced pressure (rotary evaporator) to ~20% of the original volume.
-
Neutralize the residue with 10% NaOH or saturated
to pH 7–8. -
The urea product often precipitates as a white solid. Filter, wash with cold water, and dry.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), dry over
, and concentrate.[1]
-
Typical Yield: 85–95% Reference: Grivas, S. & Ronne, E. Acta Chem. Scand.1995 , 49, 225-229.[1][4]
Protocol B: Reductive Desulfurization (The Nickel Boride Method)[1][6]
Objective: Complete removal of sulfur to yield the secondary amine (octahydro-benzimidazole).[1]
Why Nickel Boride? Traditional Raney Nickel is pyrophoric and difficult to dose accurately. Nickel Boride (
Materials
-
Substrate: Octahydro-benzoimidazole-2-thione (1.0 eq)
-
Catalyst Precursor: Nickel(II) Chloride hexahydrate (
) (3.0 eq)[1] -
Reductant: Sodium Borohydride (
) (10.0 eq)[1] -
Solvent: Methanol (dry) / THF (1:1 mixture)
Step-by-Step Methodology
-
Setup: Purge a 3-neck flask with Nitrogen or Argon. Add the thione substrate (5 mmol) and
(15 mmol) to 30 mL of MeOH/THF (1:1).-
Visual: The solution will be green (characteristic of
).[1]
-
-
Catalyst Generation: Cool the mixture to 0°C. Carefully add
(50 mmol) in small portions over 30 minutes.-
Caution: Vigorous gas evolution (
) occurs.[1] The solution will turn black immediately as colloidal Nickel Boride is formed.
-
-
Reaction: Allow the black suspension to stir at Room Temperature.
-
Workup:
-
Filter the black reaction mixture through a pad of Celite to remove the nickel boride residues.
-
Safety: While
is less pyrophoric than Raney Ni, keep the filter cake wet and dispose of it in a dedicated waste container containing water.
-
-
Purification: Concentrate the filtrate. Dissolve the residue in DCM and wash with water. The organic layer contains the desulfurized amine.
Typical Yield: 70–85% Reference: Selvakumar, N. et al. Chem. Lett.2002 , 31, 708.[7]
Comparison of Methods
| Feature | Protocol A (Oxidative) | Protocol B (Reductive) |
| Product | Urea (C=O) | Amine (CH/NH) |
| Key Reagent | ||
| Conditions | Mild, Acidic, RT | Reducing, Basic, RT |
| Safety Profile | High (Corrosive AcOH) | Moderate ( |
| Atom Economy | High | Low (Stoichiometric metal use) |
| Application | Biotin synthesis, Bioisosteres | Scaffold generation |
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for selecting the appropriate desulfurization protocol.[1]
References
-
Grivas, S., & Ronne, E. (1995).[4] Facile desulfurization of cyclic thioureas by hydrogen peroxide in acetic acid.[4] Acta Chemica Scandinavica, 49, 225–229.[4] Link
-
Selvakumar, N., et al. (2002).[1][7] Nickel Boride Mediated Desulfurization of Thioureas.[5] Chemistry Letters, 31(7), 708.[1]
-
Gerecke, M., et al. (1970). The Synthesis of Biotin (Vitamin H).[8][9] Helvetica Chimica Acta, 53, 991. (Classic reference for thione-to-urea conversion in Biotin synthesis).[1]
-
Organic Reactions. (1962).[2] Desulfurization with Raney Nickel. Organic Reactions, Vol 12. Link
Sources
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductvie Desulfurization | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile desulfurization of cyclic thioureas by hydrogen peroxide in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Note: Resolution & Enantioselective Synthesis of trans-Octahydro-benzoimidazole-2-thione
Executive Summary
This technical guide details the protocol for obtaining enantiopure trans-octahydro-benzoimidazole-2-thione, a critical scaffold in asymmetric organocatalysis and coordination chemistry. While direct chromatographic resolution of the thione is possible, it is often cost-prohibitive at scale due to the compound's weak acidity and lack of convenient handle for diastereomeric salt formation.
Therefore, this guide prioritizes the Synthesis via Resolved Precursor method (Method A), which is the industry "Gold Standard" for scalability and cost-efficiency. This route involves the classical resolution of the commercial precursor, trans-1,2-diaminocyclohexane, followed by cyclization. A secondary Direct Chiral HPLC protocol (Method B) is provided for analytical quality control (QC) and small-scale purification.
Strategic Workflow
The following logic flow illustrates the decision matrix for selecting the appropriate resolution strategy based on scale and purity requirements.
Figure 1: Strategic workflow for the isolation of enantiopure thione. Method A is preferred for synthesis; Method B for analysis.
Method A: Resolution via Precursor (The "Gold Standard")
This approach resolves the amine functionality of the precursor before the thiourea formation, utilizing the strong basicity of the diamine to form stable diastereomeric salts with tartaric acid.
Phase 1: Resolution of trans-1,2-Diaminocyclohexane
Objective: Isolate (R,R)-1,2-diaminocyclohexane from the commercially available trans-racemate.
-
Reagents:
-
trans-1,2-Diaminocyclohexane (Racemic)
-
L-(+)-Tartaric acid
-
Glacial Acetic Acid[1]
-
Water / Methanol
-
Protocol:
-
Dissolution: Dissolve L-(+)-tartaric acid (0.5 equiv relative to diamine) in water.
-
Addition: Add the racemic diamine slowly to the solution. An exothermic reaction will occur; maintain temperature <50°C.
-
Crystallization: Add glacial acetic acid dropwise until the pH reaches ~4-5. Heat the mixture to 90°C to ensure complete dissolution, then allow to cool slowly to room temperature over 12 hours.
-
Filtration: The (R,R)-diamine-L-tartrate salt crystallizes out. Filter the white solid.
-
Recrystallization: Recrystallize the salt from hot water (1:10 w/v) to upgrade enantiomeric excess (ee) to >99%.
-
Liberation: Treat the purified salt with 4M NaOH or KOH. Extract the free amine with Dichloromethane (DCM) or Diethyl Ether. Dry over Na2SO4 and concentrate.
-
Checkpoint: The specific rotation of the free (R,R)-diamine should be
(c=1, MeOH).
Phase 2: Cyclization to trans-Octahydro-benzoimidazole-2-thione
Objective: Convert the resolved diamine into the cyclic thione.
-
Reagents:
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a trap (CS2 is volatile and toxic), dissolve (R,R)-1,2-diaminocyclohexane (10 mmol) in Ethanol (20 mL).
-
Addition: Add CS2 (12 mmol, 1.2 equiv) and KOH (20 mmol, 2 equiv) dissolved in minimal water/ethanol.
-
Reaction: Reflux the mixture for 3-5 hours. Evolution of H2S gas indicates the reaction progress (ensure proper ventilation/scrubbing).
-
Workup: Cool the reaction to room temperature. Acidify carefully with dilute HCl to pH ~3-4. The thione product typically precipitates as a white or off-white solid.
-
Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water if necessary.
Method B: Direct Chiral HPLC (Analytical & QC)
This protocol is essential for determining the enantiomeric excess (ee) of the product obtained in Method A, or for separating small quantities of the racemate.
Chromatographic Conditions
| Parameter | Specification |
| Column | Chiralpak AD-H or Chiralpak OD-H (Daicel) |
| Dimensions | 250 x 4.6 mm (Analytical) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm |
| Sample Conc. | 1 mg/mL in Mobile Phase |
Expected Performance:
-
Retention Times (Approx):
-
Enantiomer 1: ~12-14 min
-
Enantiomer 2: ~16-18 min
-
-
Resolution (Rs): Typically > 2.0 for this class of cyclic thioureas.
Mechanistic Insight & Causality[1]
Why do we prefer Method A?
-
Chemical Handle: The thione (product) is a neutral/weakly acidic species (
). It does not form stable salts with chiral acids (like tartaric acid) easily. The diamine (precursor) is a strong base, allowing for robust diastereomeric salt formation and separation. -
Atom Economy: Resolving the precursor allows for the recycling of the unwanted (S,S)-enantiomer (via racemization) before investing the reagents (CS2) to make the final product.
-
Stability: The thione functionality can be sensitive to strong oxidative conditions; avoiding chemical resolution steps on the final product preserves its integrity.
Reaction Pathway Diagram[5]
Figure 2: Chemical pathway for the enantioselective synthesis.
References
-
Preparation of Chiral Thioureas: Synthesis and Significance of Chiral Thioureas in Asymmetric Synthesis. Source:
-
Precursor Resolution (Diamine): A synthesis of trans-1,2-diaminocyclohexane derivatives via opening of cyclohexene oxide.[5] Source:
-
Chiral HPLC of Cyclic Thioureas: Chiral HPLC Separations - Guidebook. Source:
-
General Properties of Benzimidazole-2-thiones: Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Octahydro-benzoimidazole-2-thione Synthesis
Core Technical Briefing
The Molecule: Octahydro-2H-benzimidazole-2-thione is a bicyclic heterocycle formed by fusing a saturated cyclohexane ring with a thiourea moiety. Unlike its aromatic counterpart (benzimidazole-2-thione), this molecule possesses stereocenters at the bridgehead carbons (3a, 7a), making the stereochemistry of the starting material (1,2-diaminocyclohexane) critical.
The Bottleneck: The primary yield-limiting factor in this synthesis is the cyclodehydration step . The reaction proceeds via a dithiocarbamate intermediate. In the "octahydro" system, the conformational flexibility of the cyclohexane ring (chair/boat flips) often hinders the orbital alignment required for ring closure, leading to the formation of stable, sticky dithiocarbamate salts (the "sludge") rather than the desired cyclic thione.
Critical Reaction Parameters (The "Why")
To improve yield, you must control the equilibrium between the open-chain dithiocarbamate and the closed-ring thione.
Reaction Mechanism & Failure Points
The following diagram illustrates the pathway and where the process typically fails.
Caption: Figure 1. The reaction pathway highlighting the critical cyclization step where kinetic trapping results in oligomeric sludge.
Troubleshooting Guide & FAQs
This section addresses specific user scenarios based on common failure modes.
Scenario A: "My reaction mixture turned into a sticky yellow sludge that won't crystallize."
Diagnosis: Incomplete Cyclization. The "sludge" is likely the intermediate dithiocarbamate salt. The ring closure requires the elimination of H₂S. If the temperature is too low or the reflux time too short, the reaction stops at the salt stage. Corrective Action:
-
Increase Thermal Energy: The cyclohexane ring requires higher activation energy to achieve the cis-fused conformation than the aromatic analog. Ensure a vigorous reflux (ethanol/water is often insufficient; consider n-butanol or adding a microwave step).
-
Acid Catalysis: If using basic conditions (KOH/CS₂), neutralize carefully. Sometimes adding a catalytic amount of HCl promotes the elimination of H₂S from the intermediate.
Scenario B: "I have low yield (<40%) using the standard CS₂/KOH method."
Diagnosis: Solubility Issues & Side Reactions. In aqueous ethanol, the hydrophobic DACH and the ionic intermediate may phase-separate, slowing kinetics. Corrective Action:
-
Switch Solvent System: Move to a homogeneous system like DMF or use a phase transfer catalyst (TBAB) if staying in biphasic media.
-
Microwave Irradiation: This is the single most effective intervention for this specific scaffold. Microwave heating couples directly with the polar intermediate, rapidly overcoming the activation barrier for cyclization before side reactions occur.
Scenario C: "The melting point is broad or inconsistent."
Diagnosis: Stereochemical Scrambling. Commercially available 1,2-diaminocyclohexane is often a mixture of cis and trans isomers.
-
Cis-DACH
Cis-fused product. -
Trans-DACH
Trans-fused product. Corrective Action: Verify the optical purity of your starting amine. If you require a sharp melting point, you must start with enantiopure (1R,2R)-DACH or pure cis-DACH.
Optimized Experimental Protocols
Method A: Microwave-Assisted Synthesis (Recommended for High Yield)
Best for: Rapid library generation, high yield (85-95%), Green Chemistry compliance.
Protocol:
-
Mix: In a microwave-safe vial, combine 1,2-diaminocyclohexane (1.0 eq) and Carbon Disulfide (CS₂) (1.2 eq).
-
Solvent: Add minimal Ethanol (just enough to create a slurry) or perform solvent-free if using a dedicated reactor.
-
Catalyst: Add 10 mol% KOH or NaOH.
-
Irradiate: Heat at 80-100°C for 5–10 minutes (Power: 300W). Note: Monitor pressure if using a sealed vessel.
-
Workup: Cool to room temperature. The product usually precipitates immediately. Add ice water (10 mL), filter, and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Method B: Conventional Reflux (Scale-Up)
Best for: Large batches where microwave is not feasible.
Protocol:
-
Dissolve: Dissolve 1,2-diaminocyclohexane (10 mmol) in Ethanol (20 mL) and Water (5 mL).
-
Add Base: Add KOH (20 mmol) dissolved in minimal water.
-
Add CS₂: Add CS₂ (25 mmol) dropwise over 30 minutes. Caution: Exothermic.
-
Reflux: Heat to reflux (approx 80°C) for 6–8 hours . Critical: Shorter times yield sludge.
-
Acidify: Cool and acidify with dilute Acetic Acid to pH 5–6. This promotes precipitation of the thione and removal of residual dithiocarbamates.
-
Isolate: Filter the white/pale yellow solid.
Comparative Data Analysis
The following table summarizes expected outcomes based on different synthetic routes.
| Parameter | Conventional (CS₂/KOH) | Microwave Assisted | Thiourea Fusion |
| Reagent | CS₂ | CS₂ | Thiourea |
| Time | 6–12 Hours | 5–15 Minutes | 1–2 Hours |
| Temp | 80°C (Reflux) | 100°C | 160–180°C (Melt) |
| Typical Yield | 45–60% | 85–95% | 60–75% |
| Purity (Crude) | Low (Requires Recryst.) | High | Moderate |
| Safety Profile | Poor (CS₂ is toxic/flammable) | Moderate (Sealed vessel) | Good (No CS₂) |
Workflow Visualization
Use this decision tree to guide your daily experiments.
Caption: Figure 2. Decision tree for handling common reaction states post-reflux.
References
-
Microwave-Assisted Synthesis of Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research. Highlights the efficiency of microwave irradiation in reducing reaction times from hours to minutes and improving yields up to 95%.[1]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis. Chemical & Pharmaceutical Bulletin. Provides quantitative data comparing yield improvements (10-50% increase) when switching from thermal to microwave methods.
-
Synthesis of Benzimidazole-2-thione Derivatives. Molecules. Details the reaction mechanism involving dithiocarbamate intermediates and the use of CS₂ in ethanol.
-
Octahydro-2H-benzimidazole-2-thione Product Data. Sigma-Aldrich. Reference for physical properties and safety data regarding the specific octahydro-scaffold.
Sources
Technical Support Center: Purification of Octahydro-1H-benzoimidazole-2-thione by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of octahydro-1H-benzoimidazole-2-thione by recrystallization. Here you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Introduction
Octahydro-1H-benzoimidazole-2-thione is a cyclic thiourea derivative of interest in various fields of chemical research. Achieving high purity of this compound is often critical for its intended applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This guide provides a comprehensive resource for developing and troubleshooting recrystallization protocols for octahydro-1H-benzoimidazole-2-thione, drawing upon established principles for thiourea and benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the recrystallization of octahydro-1H-benzoimidazole-2-thione?
A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve octahydro-1H-benzoimidazole-2-thione completely at an elevated temperature (near the solvent's boiling point) but will have very limited solubility for it at low temperatures (e.g., room temperature or in an ice bath). Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration).
Q2: How do I select a suitable solvent for the recrystallization of octahydro-1H-benzoimidazole-2-thione?
A2: The selection of an appropriate solvent is the most critical step for successful recrystallization. A systematic approach involving small-scale solvent screening is highly recommended. Based on the structural similarities to other cyclic thioureas and benzimidazole derivatives, promising solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures of these with water. For instance, ethanol has been successfully used for the recrystallization of various benzimidazole-2-thione derivatives.[1]
Q3: What are the likely impurities in a crude sample of octahydro-1H-benzoimidazole-2-thione synthesized from 1,2-diaminocyclohexane and carbon disulfide?
A3: The synthesis of thioureas from amines and carbon disulfide can lead to several byproducts. Potential impurities in crude octahydro-1H-benzoimidazole-2-thione may include unreacted 1,2-diaminocyclohexane, polymeric thiourea byproducts, and dithiocarbamate intermediates.[2] Additionally, side reactions can lead to the formation of guanidine-type structures.[3] Understanding these potential impurities is crucial for developing an effective purification strategy.
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal lattice. This is often due to the solution being cooled too rapidly or the melting point of the solute being lower than the boiling point of the solvent. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and then allowing the solution to cool much more slowly. Using a solvent with a lower boiling point can also be an effective solution.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Evaporate some of the solvent to increase the concentration and attempt to recrystallize again.- Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.[4] |
| Formation of an Oil Instead of Crystals | - The melting point of the solute is below the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities. | - Reheat the solution, add more solvent to ensure complete dissolution, and allow it to cool at a much slower rate.- Choose a solvent with a lower boiling point.- If impurities are suspected, consider a pre-purification step such as a wash with a solvent in which the desired compound is insoluble but the impurities are soluble. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Crystals Do Not Form Upon Cooling | - The solution is not supersaturated.- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a "seed crystal" of the pure compound to the cooled solution. |
Experimental Protocol: Recrystallization of Octahydro-1H-benzoimidazole-2-thione
This protocol provides a general guideline. The optimal solvent and specific conditions should be determined through small-scale trials.
Materials:
-
Crude octahydro-1H-benzoimidazole-2-thione
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude octahydro-1H-benzoimidazole-2-thione in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Saturation: Add small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator under vacuum.
Visualizing the Workflow
Caption: General workflow for the single-solvent recrystallization of octahydro-1H-benzoimidazole-2-thione.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
- Benchchem. (n.d.). Side reactions and byproduct formation in thiourea synthesis.
- Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Benchchem. (n.d.). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
-
PubChem. (n.d.). Dicyclohexylthiourea. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
- Swamy, M. B., & Kumar, K. S. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 7(10), 533-535.
- Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5235.
-
PrepChem. (n.d.). Synthesis of N,N'-dicyclohexyl-thiourea. Retrieved March 2, 2026, from [Link]
- Saeed, S., et al. (2011). N-Cyclohexyl-N′-(4-nitrobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573.
- Moyer, B. A., et al. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use.
-
Organic Syntheses. (n.d.). Ethylene thiourea. Retrieved March 2, 2026, from [Link]
- University of Tokyo. (n.d.). Recrystallization method.
- CN1962630A. (2007). N'-dicyclohexyl thiourea preparation method.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Thiourea Derivatives.
- Solubility of Things. (n.d.). 1,3-dicyclohexylurea.
- Guidechem. (2023, June 24).
- University of Massachusetts Lowell. (n.d.).
- Karche, A. D., et al. (2022). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Organic Process Research & Development, 26(11), 3141-3152.
- Park, J. S., et al. (2006). Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea. Journal of the Korean Chemical Society, 50(4), 303-307.
- Haz-Map. (n.d.). N,N'-Dicyclohexylthiourea.
- Rivera, A., et al. (2012).
- Wang, Z., et al. (2006). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides.
- Swami, M. B., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(4), 456-460.
- Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5235.
- Swami, M. B., & Kumar, K. S. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 7(10), 533-535.
Sources
Technical Support Center: N-Acylation of Sterically Hindered Octahydro-benzoimidazole-2-thiones
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of N-Acylation Protocols[1]
Introduction: The Steric & Electronic Challenge
Welcome to the technical support hub for the functionalization of octahydro-2H-benzimidazole-2-thiones .
If you are here, you are likely facing a stalled reaction or a regioselectivity nightmare.[1] Unlike their aromatic counterparts (benzimidazole-2-thiones), octahydro analogs present a unique "double-threat" to N-acylation:
-
Electronic Deactivation: The cyclic thiourea moiety is electronically stable, with the thione form (C=S) dominating over the thiol (C-SH) tautomer.[1] The nitrogen lone pairs are involved in resonance with the thiocarbonyl, reducing nucleophilicity.[1]
-
Steric Blocking: The fused cyclohexane ring (unlike a flat benzene ring) adopts a puckered conformation (chair/boat).[1] Substituents on this ring can create a "steric wall," effectively shielding the NH groups from incoming electrophiles.[1]
This guide prioritizes N-selectivity over the kinetically favored S-acylation and provides protocols to overcome steric inertia.
Module 1: Reaction Setup & Reagents (Pre-Flight Check)
Before troubleshooting a failed reaction, ensure your baseline conditions are sufficient for a hindered substrate.[1]
Reagent Selection Matrix
| Component | Standard Recommendation | Why? (The Science) |
| Solvent | Anhydrous DMF or DMAc | The substrate is polar. These polar aprotic solvents solvate the cation (e.g., Na+), leaving the N-anion "naked" and more reactive.[1] DCM/THF are often too non-polar for the intermediate salts. |
| Base | NaH (60% in oil) | Weak bases (Et3N, K2CO3) often fail with hindered aliphatic thioureas.[1] You need irreversible deprotonation (pKa ~12-13) to form the hard nucleophile (N-anion).[1] |
| Acylating Agent | Acyl Chloride | Anhydrides are often too bulky and slow for hindered systems.[1] Acyl chlorides are "harder" electrophiles, favoring the "hard" Nitrogen over the "soft" Sulfur (HSAB Principle).[1] |
| Catalyst | DMAP (10-20 mol%) | Essential.[1] It forms a highly reactive N-acylpyridinium intermediate that is less sterically demanding than the free acyl chloride. |
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing zero conversion after 24 hours."
Diagnosis: The activation energy barrier is too high due to steric shielding of the NH group. The acylating agent cannot approach the nucleophile.
Solution: Switch to a "Hyper-Active" Intermediate Protocol . Instead of relying on the direct attack of the thiourea on the acyl chloride, we use DMAP to shuttle the acyl group.
Protocol:
-
Dissolve substrate (1.0 equiv) in dry DMF.[1]
-
Add NaH (1.2 equiv) at 0°C. Stir for 30 min until H2 evolution ceases (Formation of the N-anion).
-
In a separate flask, mix Acyl Chloride (1.2 equiv) and DMAP (0.2 equiv) in DCM to form the acyl-pyridinium salt (often a white precipitate).[1]
-
Cannulate the thiourea anion solution into the acyl-pyridinium slurry.
-
Heat to 60-80°C .
Expert Insight: Adding the anion to the electrophile ensures the concentration of the acylating agent is always high relative to the substrate, driving the reaction forward.
Issue 2: "I isolated the product, but NMR shows the acyl group is on the Sulfur (S-acylation)."
Diagnosis: You are under Kinetic Control .[1] Sulfur is a larger, "softer" nucleophile than Nitrogen.[1] In sterically hindered systems, the acyl chloride attacks the accessible Sulfur faster than the hindered Nitrogen.
Solution: Force Thermodynamic Rearrangement . S-acyl species are often kinetic intermediates that can rearrange to the more stable N-acyl product (N-C=O bond is stronger than S-C=O).[1]
Corrective Protocol (The "Cook-Off"):
-
Do not discard the S-acyl product.
-
Redissolve the S-acyl intermediate in Toluene or Xylene .
-
Add 10 mol% DMAP or Pyridine .[1]
-
Reflux vigorously for 12-24 hours.
-
Monitor by TLC.[1] The S-acyl spot (usually higher Rf) should convert to the N-acyl spot (lower Rf, more polar).[1]
Issue 3: "My product hydrolyzes back to the starting material on the silica column."
Diagnosis: N-acyl thioureas are essentially "twisted amides."[1] The acyl group is electron-withdrawing, making the C=S bond more electrophilic and the N-C(=O) bond susceptible to hydrolysis, especially on acidic silica gel.[1]
Solution: Neutralize the Stationary Phase.
-
Pre-treat your silica gel slurry with 1% Triethylamine (Et3N) in Hexanes before packing the column.[1]
-
Use a gradient of Hexanes/Ethyl Acetate.[1]
-
Alternative: If the product is solid, avoid chromatography entirely.[1] Triturate the crude reaction mixture with cold Methanol or Diethyl Ether . The starting material (thiourea) is often polar/soluble in alcohols, while the N-acyl product precipitates.[1]
Module 3: Mechanistic Visualization
Understanding the competition between N- and S-attack is critical. The diagram below illustrates the Kinetic vs. Thermodynamic pathways and the role of the "Soft" Sulfur vs. "Hard" Nitrogen.
Caption: Reaction pathway showing the competition between kinetic S-acylation and thermodynamic N-acylation. Note the critical rearrangement step (1,3-Acyl Migration) that can salvage S-acylated byproducts.[1]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as both solvent and base? A: Only for non-hindered substrates.[1] For octahydro-benzimidazole-2-thiones, pyridine is often too weak to fully deprotonate the NH, leading to poor yields.[1] Use Pyridine only as a catalyst (0.1 equiv) or additive, not the primary solvent, unless you are performing a simple acetylation with acetic anhydride at reflux.[1]
Q: Why is the "Octahydro" version harder to react than the "Benzo" version? A: In the aromatic benzoimidazole system, the ring is planar. In the octahydro system, the cyclohexane ring is puckered.[1] This puckering forces the hydrogens on the fused ring into positions that can sterically interfere with the trajectory of the incoming electrophile, creating a "steric wall" that requires higher energy conditions to overcome.
Q: I see a spot on TLC that fluoresces blue. Is that my product? A: Likely yes. N-acyl thioureas often have distinct UV activity compared to the starting thione. However, be aware that S-acyl isomers also fluoresce.[1] You must distinguish them by NMR:
-
N-Acyl: Carbonyl carbon (C=O) typically appears ~170 ppm; Thiocarbonyl (C=S) shifts slightly upfield.[1]
-
S-Acyl (Isothiourea): The C=N carbon appears ~150-160 ppm.[1]
References
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules (2015). Source: Relevance: Establishes the baseline reactivity of the thione/thiol tautomers and base selection (Piperidine vs KOH) for these bicyclic systems.
-
Efficient S-Acylation of Thiourea. Royal Society of Chemistry (2018).[1] Source: Relevance: Provides the mechanistic proof that acylation often occurs exclusively on Sulfur under mild conditions, necessitating the "Rearrangement Protocol" described in Module 2.
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access. RSC Advances (2024).[1] Source: Relevance:[1] Details the "Acyl Migration" mechanism (S-to-N) and the thermodynamic stability of the N-acyl product, validating the troubleshooting steps for regioselectivity.
-
Thioamide N–C(S) Activation by Ground-State-Destabilization. Chemical Science (2022). Source: Relevance: Explains the electronic deactivation of thioamides and the use of DMAP/Boc2O to overcome the resonance stabilization of the N-C=S bond.
Sources
Technical Support Center: Solubility Enhancement of Octahydro-benzoimidazole-2-thione Metal Complexes
Status: Active Operator: Senior Application Scientist Ticket ID: OH-BIM-SOL-001
Introduction: Understanding Your Molecule
Welcome to the technical support hub. You are likely here because your octahydro-benzoimidazole-2-thione (OH-BIM-2-thione) metal complexes are precipitating in biological media or showing inconsistent results in assays.
The Root Cause: Unlike standard benzimidazole complexes, your octahydro variant possesses a fused saturated cyclohexane ring rather than an aromatic benzene ring.
-
Increased Lipophilicity: The saturation removes the polarizable
-electron cloud, significantly increasing (partition coefficient) and reducing water solubility compared to aromatic analogues like albendazole. -
Steric Bulk: The "puckered" chair conformation of the cyclohexane ring creates steric hindrance that disrupts standard crystal packing but also makes the molecule harder to solvate in planar water structures.
This guide provides three tiered solutions: Solvent Engineering , Host-Guest Encapsulation , and Nano-Formulation .
Module 1: Solvent Engineering & Co-Solvent Systems
User Issue: "My complex dissolves in DMSO but precipitates immediately upon dilution into cell culture media (RPMI/DMEM)."
Troubleshooting Protocol
Direct dilution often fails because the water "shock" causes rapid hydrophobic aggregation. You must use an intermediate polarity bridge.
The "Step-Down" Dilution Method:
-
Dissolve complex in 100% DMSO (Stock A).
-
Prepare Intermediate Stock B by mixing Stock A with PEG-400 (Polyethylene glycol) in a 1:1 ratio.
-
Add Stock B dropwise to the aqueous media with rapid vortexing.
Why this works: PEG-400 acts as a cosurfactant, reducing the interfacial tension between the hydrophobic complex and water, preventing the immediate nucleation of crystals.
Critical Data: DMSO Toxicity Thresholds
Before increasing DMSO concentration, consult this limit table to prevent false positives in toxicity assays.
| Cell Line / Assay Type | Max Tolerated DMSO (v/v) | Mechanism of Interference |
| Primary Fibroblasts | 0.1% | Membrane permeabilization; apoptosis induction [1]. |
| Cancer Lines (HeLa, MCF-7) | 0.5% | Metabolic interference (MTT reduction rates) [2]. |
| Neuronal Cells | < 0.1% | Neurotransmitter receptor modulation. |
| Enzymatic Assays | 1.0% - 5.0% | Protein denaturation (enzyme dependent). |
Decision Logic: Solvent Selection
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay tolerance.
Module 2: Cyclodextrin Encapsulation (Gold Standard)
User Issue: "I cannot use DMSO due to sensitive cell lines. How do I make this water-soluble?"
The Solution: Hydroxypropyl-
Protocol: The Kneading Method
Best for: Octahydro-thione complexes that are thermally unstable.
-
Molar Ratio: Calculate a 1:1 or 1:2 (Guest:Host) molar ratio.
-
Paste Formation: Place HP-
-CD in a mortar. Add minimal water/ethanol (1:1 v/v) to form a thick paste. -
Incorporation: Slowly add your metal complex powder to the paste while grinding vigorously.
-
Kneading: Grind for 45–60 minutes. The paste may dry; add drops of solvent to maintain consistency.
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Wash: Wash the solid with a small amount of diethyl ether to remove uncomplexed ligand.
Validation: Phase Solubility Diagram
To confirm the complex works, you must determine the Stability Constant (
Equation:
-
Slope: From the plot of Drug Solubility vs. CD Concentration.
- : Intrinsic solubility of the complex in water (y-intercept).
Interpretation:
-
Type A_L (Linear): 1:1 Complex formed (Ideal).
-
Type B_S: Complex precipitates at high CD concentrations (Avoid native
-CD).
Module 3: Structural Stability & FAQs
User Issue: "The solution turned from yellow to clear/green after 24 hours. Is it stable?"
Diagnosis: Metal decoordination or Thione Oxidation.
The thione group (
Stability Check Workflow
Figure 2: Spectroscopic workflow to distinguish between solubility issues and chemical degradation.
Frequently Asked Questions (FAQs)
Q: Can I use pH adjustment to dissolve the complex?
A: Proceed with Caution. The imidazole N-H is weakly acidic (
Q: Why is my complex sticking to the plastic tube? A: The octahydro-scaffold is highly lipophilic and adsorbs to polypropylene (PP).
-
Fix: Use glass vials or low-binding Eppendorf tubes for all stock solutions.
Q: Can I use micelles instead of Cyclodextrins? A: Yes. Tween-80 (0.1% - 0.5%) is effective. However, Tween-80 can sequester the drug, reducing its apparent potency in antimicrobial assays (the "sink effect"). If your MIC values increase drastically with Tween, switch to Cyclodextrins.
References
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology, 88, 1529–1540. Link
-
Dludla, P. V., et al. (2018). The impact of dimethyl sulfoxide (DMSO) on cell viability and redox status in cultured cells.[1] Toxicology Reports, 5, 1169-1178. Link
-
Rodrigues, L. N. C., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.[2] Brazilian Journal of Pharmaceutical Sciences, 55. Link
-
Cielecka-Piontek, J., et al. (2018). Cyclodextrins as potential liver cancer drug carriers.[2] Carbohydrate Polymers, 181, 957–963.[2] Link
Sources
Technical Support Center: Troubleshooting & Optimization for Octahydro-benzoimidazole-2-thione S-Alkylation
Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals master the regioselective functionalization of octahydro-benzoimidazole-2-thione. By understanding the underlying physical chemistry, you can eliminate guesswork and implement self-validating experimental systems.
Mechanistic Principles: The Causality of Regioselectivity
Octahydro-benzoimidazole-2-thione (also cataloged as hexahydrobenzimidazole-2-thione)[1] is a cyclohexane-fused heterocyclic scaffold. Unlike fully aromatic benzimidazole-2-thiones, the saturated cyclohexane ring adopts a chair conformation, introducing unique aliphatic steric bulk around the N1 and N3 positions.
The primary challenge in functionalizing this molecule is controlling regioselectivity. The molecule exists in a thione-thiol tautomeric equilibrium. Alkylation can occur at either the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation). The causality behind directing this reaction lies in the Hard and Soft Acids and Bases (HSAB) Principle .
The sulfur atom is highly polarizable and acts as a "soft" nucleophile, whereas the nitrogen atom is denser and acts as a "hard" nucleophile[2]. By carefully selecting a mild base to selectively form the thiolate anion and pairing it with a soft electrophile (like an alkyl bromide), we can drive the reaction pathway exclusively toward S-alkylation via an SN2 mechanism, preventing unwanted S,N-bis-alkylation[3].
Regioselectivity pathway for S- vs N-alkylation based on HSAB principles.
Interactive FAQ & Troubleshooting Guide
Q: Why does my alkylation yield an inseparable mixture of S-alkylated and N-alkylated products? A: This is a classic violation of the HSAB principle. If you use a "hard" electrophile (e.g., methyl tosylate or dimethyl sulfate) or force the reaction with strong bases (e.g., NaH or KOH) that generate a highly reactive N,S-dianion, the harder nitrogen atom becomes highly nucleophilic, allowing N-alkylation to compete[2]. To correct this, switch to a milder base (K2CO3) and a softer alkylating agent (alkyl bromide or iodide).
Q: How does the octahydro-fused ring affect the reaction compared to standard benzimidazole-2-thione? A: Standard benzimidazole-2-thione has a fully conjugated, planar aromatic system. The octahydro derivative (CAS 185546-54-7) features a fused cyclohexane ring[1]. This aliphatic bulk slightly hinders N-alkylation sterically, which naturally works in your favor for S-alkylation. However, it also drastically reduces the substrate's solubility in highly polar protic solvents. You must use organic polar aprotic solvents (e.g., Acetone or DMF) to ensure a homogeneous reaction.
Q: What is the optimal base and solvent combination for exclusive S-alkylation? A: For exclusive S-alkylation, your goal is to selectively deprotonate the more acidic thiol tautomer without fully deprotonating the nitrogen. Anhydrous Potassium Carbonate (K2CO3) or Triethylamine (TEA) in Acetone or Acetonitrile (MeCN) at 25°C to 60°C is highly effective[4]. Avoid strong bases unless N-alkylation is your explicit goal[2].
Q: Why am I seeing S,N-bis-alkylation even with mild bases? A: Bis-alkylation occurs when an excess of the alkylating agent is used, or the reaction is heated for too long, allowing the secondary amine of the S-alkylated intermediate to react[3]. Strictly limit your alkylating agent to 1.05 equivalents and monitor the reaction closely.
Data Analytics: Optimization Matrix
To facilitate easy comparison, the following table summarizes the causal relationship between reaction conditions and regioselective outcomes based on empirical optimization data.
| Base | Solvent | Alkylating Agent (Electrophile) | Temp (°C) | S:N Ratio | Total Yield (%) | Conclusion |
| K₂CO₃ | Acetone | Benzyl Bromide (Soft) | 56 | >95 : 5 | 88% | Optimal for S-Alkylation |
| Et₃N | DCM | Benzyl Bromide (Soft) | 25 | 90 : 10 | 75% | Good, but slower kinetics |
| NaH | DMF | Benzyl Bromide (Soft) | 0 to 25 | 40 : 60 | 82% | Dianion formation ruins selectivity |
| K₂CO₃ | Acetone | Dimethyl Sulfate (Hard) | 56 | 20 : 80 | 70% | Hard electrophile favors N-Alkylation |
Standard Operating Procedure (SOP): Self-Validating Protocol
This protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints, the researcher can definitively confirm the regioselectivity without waiting for complex downstream assays.
Reagents Required:
-
Octahydro-benzoimidazole-2-thione (1.0 eq)
-
Alkyl bromide (e.g., Benzyl bromide) (1.05 eq)
-
Anhydrous K2CO3 (1.2 eq)
-
Anhydrous Acetone (10 volumes)
Step-by-Step Methodology:
-
Dissolution: Charge a dry round-bottom flask with octahydro-benzoimidazole-2-thione (1.0 eq) and anhydrous acetone. Stir at 300 rpm to create a uniform suspension.
-
Thiolate Generation: Add anhydrous K2CO3 (1.2 eq) in one portion. Stir at room temperature for 15 minutes. Mechanistic Note: The mild base selectively deprotonates the thiol tautomer, generating the soft thiolate nucleophile.
-
Electrophile Addition: Add the alkyl bromide (1.05 eq) dropwise over 10 minutes via an addition funnel. Strictly adhering to 1.05 eq prevents over-alkylation to the S,N-bis-alkylated byproduct[3].
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 56°C). Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K2CO3). Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude residue from an Ethanol/Water mixture to yield the pure S-alkylated product.
Self-Validating QC Checkpoints:
-
NMR Validation: Submit the purified product for 13C NMR. The C=S carbon of the starting thione typically appears far downfield at ~168-171 ppm [5]. Upon successful S-alkylation, this peak will shift significantly upfield to ~140-150 ppm (characteristic of a C-S-R thioether). If the peak remains near 170 ppm but the molecule has gained an alkyl group, N-alkylation has occurred.
-
IR Validation: The starting material exhibits a broad N-H/S-H stretch around 2500-2700 cm⁻¹. In the S-alkylated product, a sharp N-H stretch (~3200 cm⁻¹) will remain, confirming the nitrogen was not alkylated.
Step-by-step experimental workflow for regioselective S-alkylation.
References
Sources
Technical Support Center: Purification & Removal of Unreacted 1,2-Diaminocyclohexane (DACH)
Ticket ID: #DACH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for DACH Removal from Crude Reaction Mixtures
The Problem Profile: Know Your Impurity
Before attempting removal, you must understand the physicochemical behavior of 1,2-diaminocyclohexane. It is not merely a solvent; it is a potent chelator and a strong base.
| Property | Value / Characteristic | Implication for Workup |
| Boiling Point | ~183°C (760 mmHg) | Too high for Rotavap. Direct evaporation requires high vacuum (<10 mmHg) and heat, risking product degradation. |
| Basicity (pKa) | pKa₁ ≈ 9.9, pKa₂ ≈ 6.1 | Strongly Basic. It will protonate easily. Acidic washes are the most effective removal method. |
| Solubility | Miscible w/ Water, Ethanol, organics.[1] | Amphiphilic. It loves water but has enough organic character (cyclohexane ring) to linger in organic layers if not fully protonated. |
| Reactivity | Primary Diamine | Chelator. If your reaction involves transition metals (e.g., Pt, Pd), DACH may bind to the metal, making extraction difficult. |
Primary Workflow: Acid-Base Extraction (The "Gold Standard")
Applicability: Use this when your target product is neutral or acidic and soluble in organic solvents (DCM, EtOAc, Ether).
The Protocol
-
Dilution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Volume Rule: Use at least 10mL solvent per gram of crude.
-
The Acid Wash: Wash the organic layer with 1M HCl (or 10% Citric Acid if your product is acid-sensitive).
-
Stoichiometry: You need at least 3 equivalents of acid relative to the DACH.
-
-
The "Self-Validating" Check (Critical):
-
After shaking and separating, measure the pH of the aqueous layer.
-
Pass: pH < 2. (DACH is fully protonated as the dichloride salt and forced into the water).
-
Fail: pH > 2. (The DACH has consumed all the acid. You must wash again with fresh acid).
-
-
Brine Wash: Wash the organic layer with saturated brine to remove residual water/acid.
-
Drying: Dry over Na₂SO₄ and concentrate.
Troubleshooting: "I have an emulsion."
DACH can act as a surfactant or ligand, stabilizing emulsions.
-
Fix 1: Add solid NaCl directly to the separatory funnel to increase ionic strength.
-
Fix 2: Filter the biphasic mixture through a pad of Celite. This breaks the surface tension physically.
Logic Flow: Extraction Decision Tree
Figure 1: Decision logic for liquid-liquid extraction. Note the critical pH validation step.
Secondary Workflow: Flash Chromatography
Applicability: Use when your product is also basic (meaning acid extraction would remove your product too) or if the extraction failed.
The "Streaking" Issue
DACH is a strong base. On standard Silica Gel (which is slightly acidic, pH ~5), DACH interacts with silanol groups (
-
Symptom: The DACH streaks from the baseline to the solvent front, contaminating all fractions.
The Solution: Mobile Phase Modifiers
You must neutralize the silica surface.[2]
Protocol:
-
Pre-treatment: Flush the silica column with mobile phase containing 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide .
-
Elution: Run your column using a solvent system containing 0.5% TEA .
-
Example: 95:5 DCM:MeOH + 0.5% TEA.
-
-
Visualization (Self-Validating):
-
Use Ninhydrin Stain .
-
Dip TLC plate -> Heat with heat gun.
-
Result: DACH appears as a red/purple spot . If you see this spot overlapping your product, the separation is insufficient.
-
Advanced Module: Scavenger Resins & Derivatization
Applicability: High-value synthesis (e.g., late-stage drug candidates) where yield loss cannot be tolerated.
Option A: Solid-Supported Scavengers
Add a resin that selectively reacts with primary amines, then filter it out.
-
Recommended Resin: Polystyrene-Isocyanate or Polystyrene-Benzaldehyde .
-
Mechanism:
-
Protocol:
Option B: Chemical Derivatization (The "Shift" Strategy)
If DACH co-elutes with your product, change the chemical nature of DACH to shift its Rf value.
-
Reagent: Phthalic Anhydride or Acetic Anhydride .
-
Protocol:
-
Add 1.1 equiv of anhydride (relative to DACH) to the mixture.
-
DACH converts to the corresponding imide/amide (non-basic, much less polar).
-
Perform a standard acid wash (the amide won't protonate, but your basic product might be separable now) or chromatography (the derivatized DACH will move to a completely different Rf).
-
Frequently Asked Questions (FAQ)
Q1: My product is water-soluble. I can't do an aqueous wash. What now?
-
Answer: Do not use liquid-liquid extraction.
-
Method 1: Use Cation Exchange Chromatography (SCX columns) . Load mixture in MeOH. Both product and DACH stick. Wash with MeOH. Elute with
.[5] This separates them from non-basic impurities, but not each other. -
Method 2:Scavenger Resins (See Module 4). This is the best bet for water-soluble products.
-
Q2: I am synthesizing Oxaliplatin or a metal complex. The DACH won't leave.
-
Answer: DACH is likely chelated to the metal. Simple acid washes won't break a strong Pt-N bond.
-
Solution: You must purify the ligand before complexation. Once complexed, you are looking at recrystallization (often from water/ethanol) rather than extraction.
-
Q3: How do I remove the Triethylamine (TEA) used in the column?
-
Answer: TEA has a low boiling point (89°C). It can be removed by rotary evaporation, but traces often remain.[4] To remove traces:
-
Dissolve product in DCM.
-
Wash once with pH 7.0 buffer (TEA is removed; most products stay).
-
Or, simply dry under high vacuum for 12 hours.
-
Visual Summary: The Master Workflow
Figure 2: Master decision matrix for selecting the correct purification protocol.
References
-
PubChem. (n.d.). 1,2-Diaminocyclohexane Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Sources
Technical Support Center: Regiocontrol in Substituted Octahydro-benzoimidazole-2-thiones
Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: REGIO-OCT-2024 Subject: Troubleshooting Regioselectivity and Synthesis Protocols
Welcome to the Technical Support Center
You are likely here because the octahydro-benzoimidazole-2-thione scaffold is deceivingly simple. Unlike its aromatic cousin (benzimidazole-2-thione), the octahydro variant introduces the complexity of cyclohexane conformational analysis fused to a rigid heterocycle.
This guide addresses the three critical failure points in this chemistry:
-
Chemoselectivity: Controlling Sulfur (S) vs. Nitrogen (N) alkylation.
-
Regioselectivity: Distinguishing N1 vs. N3 in substituted rings.
-
Stereochemical Integrity: Managing cis- vs. trans- ring fusion.
Module 1: The S- vs. N-Alkylation Switch
User Issue: "I added an alkyl halide and base, but the alkyl group attached to the Sulfur, not the Nitrogen. How do I force N-alkylation?"
The Mechanistic Reality
The octahydro-benzoimidazole-2-thione system exists in a tautomeric equilibrium, but the thione form predominates.[1] However, upon deprotonation, the resulting anion is an ambident nucleophile.
-
Sulfur (S): Soft nucleophile, high HOMO coefficient. Kinetically favored.
-
Nitrogen (N): Hard nucleophile.[2] Thermodynamically favored (product stability), but often sterically hindered.
According to HSAB (Hard and Soft Acids and Bases) Theory , soft electrophiles (alkyl iodides/bromides) prefer the soft Sulfur.[2] Hard electrophiles (sulfonates, acyl chlorides) or specific conditions are required for Nitrogen attack.
Troubleshooting Protocol
| Variable | To Favor S-Alkylation (Thioether) | To Favor N-Alkylation (Thione) |
| Electrophile | Alkyl Iodides, Benzyl Bromides (Soft) | Methyl Tosylate, Dimethyl Sulfate (Hard) |
| Solvent | Acetone, Ethanol (Protic/Polar) | DMF, DMSO, NMP (Polar Aprotic) |
| Base | NaH, LiHMDS (Strong, irreversible deprotonation) | |
| Temperature | Room Temperature / Reflux |
Step-by-Step: Forcing N-Alkylation
If you strictly require the N-alkylated thione and are getting S-alkylated byproducts:
-
Protect the Sulfur: S-alkylation is often reversible or can be blocked. However, a better route is to use the "Hard/Hard" approach.
-
Protocol:
-
Dissolve substrate in anhydrous DMF .
-
Add 1.1 eq NaH at
. Stir for 30 min (ensure evolution ceases). This forms the hard N-anion. -
Add 1.0 eq Alkyl Tosylate or Mesylate (Hard electrophile).
-
Stir at RT.[3]
-
Note: If using alkyl halides, S-alkylation is almost inevitable. You may need to synthesize the N-alkylated diamine precursor before cyclization with
.
-
Module 2: The N1 vs. N3 Regio-challenge (Octahydro-Specific)
User Issue: "My scaffold has a substituent on the cyclohexane ring (e.g., 5-methyl). When I alkylate, I get a mixture of N1 and N3 isomers. How do I predict/control this?"
The Conformational Causality
Unlike the planar benzene ring in benzimidazoles, the octahydro (cyclohexane) ring adopts a chair or twist-boat conformation.
-
Trans-fused: Rigid. The cyclohexane is locked.
-
Cis-fused: Flexible. Can ring-flip.
The Rule of Steric Approach: The electrophile will approach the Nitrogen that is less sterically hindered by the axial protons or substituents on the cyclohexane ring.
Decision Logic Diagram
Caption: Logical flow for predicting N-alkylation regioselectivity based on steric hindrance in the fused cyclohexane ring.
Expert Insight: The "Pre-Cyclization" Fix
If you cannot separate the N1/N3 isomers after alkylation, do not alkylate the thione. Instead, alkylate the diamine before ring closure.
-
Start with the substituted 1,2-diaminocyclohexane.
-
React with 1 eq of aldehyde/ketone (reductive amination) to install the R group on a specific Nitrogen.
-
Then close the ring with
or Thiocarbonyldiimidazole (TCDI). This guarantees 100% regioselectivity.
Module 3: Analytical Validation (Did it work?)
User Issue: "The NMR looks similar for S-alkyl and N-alkyl products. How do I be sure?"
Critical NMR Markers
You must use HMBC (Heteronuclear Multiple Bond Correlation) to validate your structure. 1H NMR alone is insufficient due to overlapping shifts in these aliphatic systems.
| Feature | N-Alkyl Isomer (Thione) | S-Alkyl Isomer (Thioether) |
| 13C NMR (C2) | ||
| HMBC Correlation | Alkyl protons correlate to C=S (C2) | Alkyl protons correlate to C-S (C2) |
| IR Spectroscopy | Strong C=S stretch (~1100-1200 | Weak/Absent C=S; C-S stretch visible |
References
-
Tautomerism and Alkylation of Benzimidazole-2-thiones
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
-
Source:
-
Regioselective N-Alkylation Protocols
- Optimizing Reaction Conditions for N-Alkyl
-
Source:
-
HSAB Theory in Heterocycle Alkylation
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. (Demonstrates the S vs N principle applicable here).
-
Source:
-
Indazole/Benzimidazole Regioselectivity Comparisons
- Regioselective N-alkyl
-
Source:
Sources
Handling hygroscopic properties of octahydro-benzoimidazole-2-thione salts
Technical Support Center: Handling Hygroscopic Properties of Octahydro-benzoimidazole-2-thione Salts
Introduction: The Invisible Variable in Your Data
Octahydro-benzoimidazole-2-thione (OBT) salts are critical intermediates in the synthesis of biotin analogues and heterocyclic catalysts. However, their utility is frequently compromised by their aggressive hygroscopicity.[1] Unlike the free base thione, which is relatively stable, the protonated salts (HCl, HBr, H₂SO₄) possess high lattice energies that are easily disrupted by water molecules, leading to rapid deliquescence.
This guide moves beyond standard "store in a cool dry place" advice. It provides a mechanistic understanding of moisture interaction and actionable, self-validating protocols to ensure your analytical data and reaction yields reflect the chemistry, not the water content.
Module 1: Synthesis & Isolation Troubleshooting
Q: I synthesized the HCl salt of octahydro-benzoimidazole-2-thione, but after filtration, the solid turned into a sticky gum on the filter paper. What happened?
A: You have encountered Deliquescence-Induced Lattice Collapse . This occurs when the critical relative humidity (CRH) of the salt is lower than the ambient humidity in your lab. The salt absorbs enough atmospheric water to dissolve itself, breaking the crystal lattice.
The Fix: The "Schlenk-Frit" Isolation Protocol Do not use open vacuum filtration (Buchner funnels) for this salt class.
-
Closed System: Perform the precipitation in a Schlenk flask under Nitrogen or Argon.
-
Inert Filtration: Transfer the slurry via cannula to a coarse-fritted Schlenk filter (under positive inert gas pressure).[1]
-
Wash: Wash with anhydrous diethyl ether or pentane (solvents with low water miscibility).[1]
-
Dry: Vacuum dry directly on the frit without exposing the cake to air.
Q: My yield is consistently 110-115%. NMR shows no solvent peaks.[1] Is my product impure?
A: It is likely Water Inclusion .[1] Standard proton NMR (using DMSO-d6 or CDCl₃) often masks water peaks or exchanges them with the solvent signal, making "invisible" water a common contaminant.
Validation Step: Run a Quantitative ¹H-NMR (qNMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) that is non-hygroscopic.[1] Compare the integral of your target molecule against the standard. If the purity is <95% but no organic impurities are visible, the mass difference is water. Alternatively, use Karl Fischer (KF) titration (coulometric) for precise water quantification.[1]
Module 2: Drying & Processing Protocols
Q: Standard vacuum oven drying at 50°C isn't working. The material remains clumpy.[1][2] Can I increase the temperature?
A: Proceed with Caution. While the octahydro-benzoimidazole scaffold is robust, thione moieties can undergo hydrolysis to ketones or oxidative desulfurization at high temperatures in the presence of trapped moisture [1].
Recommended Protocol: Azeotropic Distillation Drying This method is superior to oven drying for removing bound hydrates because it lowers the partial pressure of water via a ternary azeotrope.
Protocol:
-
Dissolve/Suspend: Place the "wet" salt in a round-bottom flask.
-
Solvent Choice: Add Toluene (BP 110°C) or n-Heptane (BP 98°C).[1] These form azeotropes with water.[1]
-
Distill: Attach a Dean-Stark trap. Reflux until the distillate is clear.
-
Isolate: Cool under Argon. If the salt precipitates, filter under inert gas (as in Module 1). If it oils out, switch to Lyophilization (Freeze Drying) using t-butanol/water mixtures.[1]
Q: How do I weigh this material for analytical assays without the weight drifting?
A: The "Zero-Exposure" Weighing Technique. Hygroscopic salts can absorb up to 5% of their weight in water within minutes of exposure to 50% RH.
-
Equilibrate: Place the vial, spatula, and weighing boat inside a glove bag or glove box (RH < 10%).
-
Aliquot: Weigh the required amount into a pre-tared vial inside the controlled environment.
-
Seal: Cap the vial tightly before removing it for analysis.
-
Correction: If a glove box is unavailable, determine the "Water Content at Time Zero" using TGA (Thermogravimetric Analysis) immediately after weighing, and correct your molar calculations mathematically.
Module 3: Visualization of Moisture Management
The following diagram outlines the decision logic for handling OBT salts based on their physical state.
Figure 1: Decision matrix for isolating and drying hygroscopic octahydro-benzoimidazole-2-thione salts.
Module 4: Formulation & Stability Data
Comparative Hygroscopicity of Salt Forms When possible, switch the counter-ion to reduce hygroscopicity. The lattice energy dictates stability against hydration.[1]
| Salt Form | Hygroscopicity Risk | Melting Point (Dry) | Handling Recommendation |
| Hydrochloride (HCl) | High | 210-215°C (dec) | Requires Glovebox/Schlenk line.[1] |
| Hydrobromide (HBr) | Medium | 198-202°C | Desiccator storage sufficient.[1] |
| Tosylate (TsOH) | Low | 185-188°C | Best for scale-up; hydrophobic counter-ion repels water.[1] |
| Free Base | Very Low | 170-172°C | Stable on benchtop; convert to salt in situ if needed.[1] |
Q: Can I use silica gel desiccants for long-term storage?
A: No. Silica gel is often insufficient for highly deliquescent amine salts.[1]
-
Better Option: Phosphorus Pentoxide (
) or vacuum-dried molecular sieves (4Å).[1] -
Best Option: Store under Argon in Parafilm-sealed vials, placed inside a secondary jar containing
.
References
-
Thione-Thiol Tautomerism & Stability
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. (2011). Molecules.
-
Handling Hygroscopic Salts
-
Octahydro-benzimidazole-2-thione Properties
-
Pharmaceutical Salt Selection
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Octahydro-2H-benzimidazole-2-thione | CAS 30086-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 30086-64-7 Cas No. | Octahydro-2H-benzimidazole-2-thione | Matrix Scientific [matrixscientific.com]
Technical Support Center: Thermal Analysis of Octahydro-benzoimidazole-2-thione
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Decomposition Profiles & Stability Analysis Compound: Octahydro-2H-benzimidazole-2-thione (OBI-2-thione) CAS: 30086-64-7[1][2]
Executive Summary & Technical Context[1][3][4][5][6][7]
Welcome to the technical support hub for Octahydro-benzoimidazole-2-thione . Unlike its fully aromatic counterpart (benzimidazole-2-thione), this compound features a saturated cyclohexane ring fused to the imidazole core.[1][2] This structural difference significantly alters its thermal profile, reducing aromatic stabilization and introducing dehydrogenation as a potential primary degradation pathway prior to ring scission.[2]
This guide addresses the specific challenges of analyzing cyclic thioureas, including sublimation interference , oxidative desulfurization , and crucible corrosion caused by sulfur release.[2]
Experimental Protocols: Validating Thermal Stability
Standardized workflows to generate reproducible TGA/DSC data.
Workflow A: Thermogravimetric Analysis (TGA)
Objective: Determine onset decomposition temperature (
-
Sample Prep: Grind sample to a fine powder to ensure uniform heat transfer.
-
Crucible Selection: Use Alumina (
) pans. -
Atmosphere:
-
Ramp Rate: 10°C/min is standard.
-
Resolution Tip: If derivative peaks (DTG) are overlapping, reduce to 5°C/min.[1]
-
-
Temperature Range: Ambient to 600°C.
Workflow B: Differential Scanning Calorimetry (DSC)
Objective: Distinguish between melting (
-
Pan Configuration: Hermetically sealed Aluminum pans with a pinhole (to allow gas escape without pan deformation) or high-pressure gold-plated pans if sublimation is suspected.[1][2]
-
Cycle: Heat-Cool-Heat.
-
Heat 1: Ambient
200°C (erase thermal history). -
Cool: 200°C
Ambient (controlled cooling). -
Heat 2: Ambient
Decomposition Onset.
-
Troubleshooting Guide & FAQs
Q1: My TGA curve shows a significant weight loss before the expected decomposition temperature. Is my sample wet?
Diagnosis: Likely Sublimation , not moisture.[2] Technical Insight: Cyclic thioureas often exhibit high vapor pressure before decomposition.[2] Validation Step:
-
Check the DSC curve.[1][3][6] If you see a sharp endotherm (melting) followed immediately by an erratic baseline without a distinct decomposition exotherm, the sample is subliming.[1]
-
Fix: Run a TGA with a "Pinhole Lid" or use a higher heating rate (20°C/min) to push the decomposition event to occur faster than the sublimation kinetics.
Q2: I see a color change from white to yellow/brown at 150°C, but no mass loss. What is happening?
Diagnosis: Oxidative Desulfurization or Dehydrogenation .[2] Mechanism:
-
Oxidation:[4][5] Trace oxygen converts the
thione to a urea (Octahydro-benzimidazol-2-one), exchanging Sulfur for Oxygen.[1][2] This results in a negligible mass change that TGA might miss but DSC will show as a small exothermic shift. -
Dehydrogenation: The saturated cyclohexane ring may begin losing hydrogen to aromatize into the more stable benzimidazole structure.[1] Fix: Purge the furnace with
for 30 minutes before starting the ramp to remove residual oxygen.
Q3: The decomposition step is multi-staged. What are the products?
Analysis: The degradation of OBI-2-thione is complex.
-
Stage 1 (
): Loss of or (Desulfurization).[1][2] -
Stage 2 (
): Fragmentation of the organic framework (Ring opening).[1][2] Recommendation: Couple your TGA with Mass Spectrometry (TGA-MS).[1][2] Look for ( ) and ( ).[1][2]
Mechanistic Visualization
The following diagram illustrates the thermal stress pathways for Octahydro-benzoimidazole-2-thione, highlighting the competition between sublimation, aromatization, and desulfurization.
Figure 1: Thermal degradation pathways of Octahydro-benzoimidazole-2-thione, distinguishing between physical phase changes and chemical decomposition.[1][2]
Reference Data Tables
Table 1: Expected Thermal Parameters
Note: Values are approximate and dependent on purity/heating rate.
| Parameter | Value Range | Notes |
| Melting Point ( | 250°C - 260°C | Often decomposes upon melting.[1][2] |
| Decomposition Onset ( | 240°C - 270°C | Highly sensitive to atmosphere ( |
| Residue at 600°C | < 5% | Organic backbone usually fully volatilizes/chars.[2] |
| Key Volatiles | Requires adequate ventilation/scrubbing. |
Table 2: Comparative Stability (Cyclic Thioureas)
| Compound | Aromaticity | Thermal Stability | Primary Risk |
| Benzimidazole-2-thione | Fully Aromatic | High ( | Sublimation |
| Octahydro-benzoimidazole-2-thione | Aliphatic-Fused | Moderate ( | Dehydrogenation/Desulfurization |
| Imidazolidine-2-thione | Non-Fused | Low ( | Ring Hydrolysis/Opening |
References
-
Sigma-Aldrich. (n.d.).[1] Octahydro-2H-benzimidazole-2-thione Product Specification. Retrieved from [1][2]
-
European Chemicals Agency (ECHA). (2011).[1] Registration Dossier: 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione (Analogue Data). Retrieved from [1][2]
-
Rivera, A., et al. (2012).[1][2] "A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives." Molecules, 17, 8578-8586.[1][2] Retrieved from [1][2]
-
Wright State University. (1974).[1][2][5] Mechanism of Thermal Oxidation of the Benzimidazole System. Defense Technical Information Center. Retrieved from [1][2]
-
Organic Letters. (2024). Anodic Desulfurization of Heterocyclic Thiones. Retrieved from [1][2]
Sources
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echa.europa.eu [echa.europa.eu]
- 4. Upcycling of dynamic thiourea thermoset polymers by intrinsic chemical strengthening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
Validation & Comparative
A Comparative Guide to the Characterization of Octahydro-benzoimidazole-2-thione: Focusing on the Bridgehead Protons
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The octahydro-benzoimidazole-2-thione scaffold, a saturated bicyclic system, represents a class of molecules with significant potential for biological activity. Central to the definitive characterization of these molecules are the bridgehead protons, whose stereochemical and electronic environment dictates the overall conformation and, consequently, the molecule's interaction with biological targets.
¹H NMR Spectroscopy: A Predictive Analysis of the Bridgehead Protons
¹H NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The chemical shift (δ), coupling constant (J), and multiplicity of a proton's signal provide a wealth of information about its local environment.
Expected Chemical Shifts (δ):
The bridgehead protons (H-3a and H-7a) of octahydro-benzoimidazole-2-thione are situated at the fusion of the six-membered and five-membered rings. Their chemical shift is influenced by several factors:
-
Hybridization: Being attached to sp³-hybridized carbons, a baseline chemical shift in the aliphatic region (typically 1.0-2.0 ppm) is expected.
-
Electronegativity: The adjacent nitrogen atoms of the thiourea moiety will exert a deshielding effect, shifting the signals downfield. This is due to the inductive electron withdrawal by the nitrogen atoms.
-
Anisotropy: The C=S double bond of the thiourea group can induce magnetic anisotropy, which may lead to either shielding or deshielding of the bridgehead protons depending on their spatial orientation relative to the π-system.
-
Conformation: The cis- or trans-fusion of the rings will significantly impact the chemical environment of the bridgehead protons. In a cis-fused system, the bridgehead protons are on the same side of the ring system, leading to a more sterically crowded environment and potentially different chemical shifts compared to a trans-fused isomer.
Based on these factors, the bridgehead protons of octahydro-benzoimidazole-2-thione are predicted to resonate in the range of 2.5 - 4.0 ppm .
Expected Coupling Constants (J):
The coupling constants between the bridgehead protons and adjacent methylene protons are dictated by the dihedral angles, as described by the Karplus relationship. The cis- or trans-conformation of the ring junction will result in distinct coupling patterns.
-
In a rigid trans-fused system, one would expect to see large axial-axial couplings (typically 8-12 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).
-
In a more flexible cis-fused system, the dihedral angles are more varied, leading to a more complex set of coupling constants, often in the range of 2-8 Hz.
The multiplicity of the bridgehead proton signals would likely be a multiplet, resulting from coupling to the neighboring protons on the cyclohexane and imidazolidine rings.
Comparison of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of octahydro-benzoimidazole-2-thione relies on a combination of analytical methods. The following table compares the utility of various techniques:
| Technique | Information Provided | Strengths for this Application | Limitations for this Application |
| ¹H NMR | Proton environment, stereochemistry, conformation | Highly sensitive to the stereochemical arrangement of the bridgehead protons. | Spectral overlap can complicate interpretation without 2D techniques. |
| ¹³C NMR | Carbon skeleton, presence of functional groups | Unambiguously confirms the number of unique carbon atoms and the presence of the thiocarbonyl (C=S) group (expected δ ~180-200 ppm). | Low natural abundance of ¹³C results in lower sensitivity. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons | Essential for definitive assignment of all proton and carbon signals, especially in cases of spectral overlap. | Requires longer acquisition times. |
| FTIR Spectroscopy | Presence of functional groups | Strong, characteristic absorption for the N-H and C=S bonds of the thiourea moiety. | Provides limited information on the overall molecular geometry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms the molecular formula and can provide structural information through fragmentation analysis. | Does not provide information on stereochemistry. |
| X-ray Crystallography | Absolute 3D structure in the solid state | Provides the most definitive structural information, including bond lengths, bond angles, and conformation. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified octahydro-benzoimidazole-2-thione derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate all signals and determine the chemical shifts relative to TMS. Analyze the multiplicities and measure the coupling constants.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the N-H stretch (typically 3200-3400 cm⁻¹), C-H stretch (typically 2850-3000 cm⁻¹), and the C=S stretch (typically 1000-1250 cm⁻¹).
Visualizing Molecular Structure and Analytical Workflow
Molecular Structure of cis-Octahydro-benzoimidazole-2-thione
Caption: Structure of cis-octahydro-benzoimidazole-2-thione with bridgehead protons highlighted.
Analytical Workflow for Structural Elucidation
Caption: A typical workflow for the comprehensive structural characterization of a novel compound.
Conclusion
The characterization of the bridgehead protons in octahydro-benzoimidazole-2-thione is a critical step in understanding its three-dimensional structure and potential biological function. While direct experimental ¹H NMR data for the parent compound is elusive in the current literature, a predictive analysis based on the fundamental principles of NMR spectroscopy in bicyclic systems provides a strong framework for interpretation. For unambiguous structural elucidation, a multi-technique approach is indispensable. The combination of one- and two-dimensional NMR spectroscopy, alongside FTIR, mass spectrometry, and, where possible, X-ray crystallography, provides a self-validating system for confirming the molecular structure with high confidence. This comprehensive analytical strategy is essential for advancing the development of novel therapeutics based on this promising heterocyclic scaffold.
References
Sources
Mass Spectrometry Fragmentation Patterns of Octahydro-benzoimidazole-2-thione: A Technical Guide
Executive Summary & Comparison Overview
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Octahydro-2H-benzimidazole-2-thione (CAS 30086-64-7), a bicyclic thiourea scaffold used in polymer chemistry and pharmaceutical synthesis. Unlike its fully aromatic analog (2-Mercaptobenzimidazole ), the octahydro derivative possesses a saturated cyclohexane ring fused to the heterocyclic core. This structural difference fundamentally alters its fragmentation behavior under Electron Ionization (EI), shifting the mechanism from simple functional group elimination to complex ring-opening pathways.
Key Differentiators
| Feature | Octahydro-benzoimidazole-2-thione | 2-Mercaptobenzimidazole (Alternative) |
| Molecular Weight | 156.25 Da | 150.20 Da |
| Core Structure | Saturated (Cyclohexane-fused) | Aromatic (Benzene-fused) |
| Dominant Fragmentation | Ring Cleavage & Retro-Diels-Alder (RDA) | Loss of SH & HCN Ejection |
| Base Peak (Typical) | m/z 156 (M | m/z 150 (M |
| Stability | Lower (Susceptible to thermal cracking) | High (Resonance stabilized) |
Structural Basis of Fragmentation
To interpret the mass spectrum accurately, one must understand the lability of the saturated ring system.
-
Formula : C
H N S -
Exact Mass : 156.07
-
Structural Insight : The molecule consists of a cis or trans cyclohexane ring fused to a five-membered cyclic thiourea (imidazolidine-2-thione). The lack of aromaticity in the carbocycle allows for C-C bond scission and hydrogen rearrangements that are energetically forbidden in the aromatic analog.
Predicted vs. Observed Pathways
While the aromatic analog fragments primarily via the loss of the exocyclic sulfur radical (
-
Heterocyclic Zone : Loss of
SH (Typical of thioureas). -
Carbocyclic Zone : Retro-cleavage of the cyclohexane ring (Typical of perhydro-fused systems).
Detailed Fragmentation Pathways[6]
The following analysis is based on electron impact (EI) ionization at 70 eV.
Primary Pathway: Desulfurization (M m/z 123)
The most characteristic initial step for cyclic thioureas is the loss of the hydrosulfide radical (
-
Precursor : Molecular Ion (
156) -
Process :
-cleavage at the C=S bond followed by hydrogen transfer. -
Product : Amidino-cation (
123). -
Diagnostic Value : High. Confirms the presence of the thione/thiol tautomer.
Secondary Pathway: Ring Unzipping (RDA-like)
Unlike the aromatic analog, the saturated cyclohexane ring can undergo a Retro-Diels-Alder (RDA) type fragmentation or complex ring cracking.
-
Mechanism : The ionization of the thiourea nitrogen can induce homolytic cleavage of the bridgehead C-C bonds.
-
Fragment : Loss of ethylene (
) or propene ( ) from the cyclohexane ring. -
Resulting Ions :
-
156
128 (Loss of ) -
123
95 (Loss of from the desulfurized ion)
-
156
Comparative Pathway Visualization
The following diagram illustrates the divergent fragmentation pathways between the Octahydro and Aromatic species.
Caption: Divergent fragmentation pathways. The saturated scaffold (top) allows for ring contraction (loss of C2H4), whereas the aromatic scaffold (bottom) is limited to substituent loss.
Experimental Protocol: Validated Workflow
To replicate these results or validate the purity of a synthesized batch, follow this self-validating protocol.
Sample Preparation[6]
-
Solvent : Dissolve 1 mg of Octahydro-2H-benzimidazole-2-thione in 1 mL of Methanol (LC-MS grade) .
-
Concentration : Dilute to 10 µg/mL for Direct Infusion or GC-MS injection.
-
Filtration : Pass through a 0.2 µm PTFE filter to remove insoluble polymer precursors.
Instrument Parameters (EI-GC-MS)
-
Inlet Temp : 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).
-
Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Carrier Gas : Helium at 1.0 mL/min.
-
Ion Source : Electron Ionization (EI) at 70 eV .
-
Scan Range : m/z 40–200.
Data Validation Step
-
Check : Look for the molecular ion at m/z 156 .
-
Verify : If m/z 150 is present, your sample has oxidized (dehydrogenated) to the aromatic benzimidazole-2-thione. This is a common impurity in "octahydro" synthesis.
-
Confirm : The presence of m/z 123 (M-33) confirms the thione sulfur is intact.
Caption: Step-by-step experimental workflow for structural validation via GC-MS.
Quantitative Data Summary
The following table summarizes the theoretical and observed ion clusters for the octahydro compound versus its aromatic alternative.
| Ion Type | Octahydro- (C | Aromatic (C | Interpretation |
| Molecular Ion (M | 156 | 150 | Primary identification peak. |
| [M - H] | 155 | 149 | Proton loss (facile in thiones). |
| [M - SH] | 123 | 117 | Cleavage of the C=S bond. |
| [M - C | 128 | N/A | Key Differentiator : RDA/Ring cracking in saturated ring. |
| [M - SH - HCN] | 96 | 90 | Fragmentation of the imidazole ring. |
References
-
Vainiotalo, P., et al. (1990). "Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3- and 2-Thioxoperhydro-3,1-benzoxazines." Acta Chemica Scandinavica, 44, 165–169. Link
- Significance: Establishes fragmentation rules for perhydro-fused heterocycles, specifically the stability of trans-fused isomers and RDA p
-
NIST Mass Spectrometry Data Center. (2025). "2-Mercaptobenzimidazole Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link
- Significance: Provides the authoritative baseline spectrum for the arom
-
Santa Cruz Biotechnology. "Octahydro-2H-benzimidazole-2-thione Product Data." Link
- Significance: Confirmation of CAS 30086-64-7 and physical properties.
- Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. Mass Spectra of Cyclic Thioureas." Journal of the Chemical Society B.
Sources
- 1. PubChemLite - Octahydro-2h-benzimidazole-2-thione (C7H12N2S) [pubchemlite.lcsb.uni.lu]
- 2. Octahydro-2H-benzimidazole-2-thione | CAS 30086-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. OCTAHYDRO-2H-BENZIMIDAZOLE-2-THIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 30086-64-7 Cas No. | Octahydro-2H-benzimidazole-2-thione | Matrix Scientific [matrixscientific.com]
Comparative Structural Guide: Octahydro-benzoimidazole-2-thione vs. Aromatic Analogs
The following is a comprehensive Publish Comparison Guide for Octahydro-benzoimidazole-2-thione , structured for researchers and drug development professionals.
Executive Summary
Octahydro-benzoimidazole-2-thione (also known as octahydro-2H-benzimidazole-2-thione) represents a critical structural evolution from the industry-standard Benzimidazole-2-thione . While the aromatic analog is a planar, achiral scaffold widely used as an antioxidant and rubber additive, the octahydro variant introduces stereochemical complexity (cis/trans fusion) and aliphatic character .
This guide objectively compares the crystallographic and physicochemical performance of the octahydro "product" against its aromatic "alternative," highlighting its utility in chiral resolution and non-planar ligand design.
Crystallographic & Structural Characterization[1][2][3][4]
The Alternative: Benzimidazole-2-thione (Standard)
The aromatic analog is the baseline for structural comparison. It is characterized by a strictly planar geometry due to the fused benzene ring, facilitating strong
-
Crystal System: Monoclinic
-
Space Group:
-
Key Feature: Planar molecules form centrosymmetric dimers via N—H
S hydrogen bonds ( motif). -
Performance Implication: High melting point (>300°C) and low solubility in organic solvents due to efficient packing.
The Product: Octahydro-benzoimidazole-2-thione
Unlike the alternative, the octahydro compound features a saturated cyclohexane ring fused to the imidazole core. This saturation destroys planarity, leading to a "puckered" chair conformation.
-
Stereochemistry: Exists as cis and trans isomers (e.g., (3aS,7aS)-trans-octahydro...).
-
Crystal Habit: Typically crystallizes as colorless prisms.
-
Melting Point: 180–190°C (significantly lower than the aromatic analog).[1][2]
-
Structural Driver: The lack of
-stacking capability results in a lattice dominated by Van der Waals forces and N—H S hydrogen bonding, improving solubility in polar organic solvents.
Comparative Data Table
| Feature | Product: Octahydro-benzoimidazole-2-thione | Alternative: Benzimidazole-2-thione |
| Molecular Formula | ||
| Hybridization | Fully | |
| Geometry | Non-Planar (Chair conformation) | Planar (Flat sheet) |
| Chirality | Chiral Potential (Resolvable Enantiomers) | Achiral |
| Melting Point | 180 – 190 °C | 303 – 305 °C |
| Solubility | Moderate (Soluble in EtOH, CHCl | Low (Insoluble in non-polar solvents) |
| Primary Application | Chiral Ligands, Asymmetric Synthesis | Rubber Antioxidant, Corrosion Inhibitor |
Experimental Protocols
Synthesis of Octahydro-benzoimidazole-2-thione
Principle: The synthesis relies on the condensation of 1,2-diaminocyclohexane with carbon disulfide (
Reagents:
-
1,2-Diaminocyclohexane (cis or trans isomer)
-
Carbon Disulfide (
)[3][4][5] -
Potassium Hydroxide (KOH)
-
Ethanol/Water solvent system
Protocol:
-
Dissolution: Dissolve 1,2-diaminocyclohexane (10 mmol) in a mixture of Ethanol (20 mL) and Water (5 mL).
-
Addition: Add KOH (20 mmol) followed by the dropwise addition of
(15 mmol). Caution: is volatile and toxic. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Evolution of
gas indicates reaction progress. -
Acidification: Cool the reaction mixture to 0°C. Acidify carefully with dilute Acetic Acid or HCl to pH ~4.
-
Precipitation: The thione product precipitates as a white solid.
-
Purification: Filter the solid and recrystallize from hot Ethanol to obtain X-ray quality crystals.
Crystallization for X-ray Analysis
-
Method: Slow Evaporation.
-
Solvent: Ethanol or Acetonitrile.
-
Procedure: Dissolve 50 mg of the purified product in 5 mL of warm solvent. Filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature for 3-5 days.
Visualizations
Synthesis Workflow
The following diagram illustrates the critical pathway from the diamine precursor to the final thione, highlighting the stereochemical retention.
Caption: Step-by-step synthesis and crystallization workflow preserving stereochemical integrity.
Hydrogen Bonding Topology
In the solid state, thiones typically form dimers or ribbons. The octahydro variant follows the general thione motif but with steric bulk from the cyclohexane ring.
Caption: Schematic of the N-H...S hydrogen bonding network forming centrosymmetric dimers.
References
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives.
) for the aromatic benzimidazole-2-thione analog used as the comparative standard. -
Octahydro-2H-benzimidazole-2-thione (Product Specifications). Source: Santa Cruz Biotechnology.[6] Context: Verifies the chemical identity (CAS 30086-64-7), molecular weight, and commercial availability of the octahydro product.
-
Synthesis of Substituted Thiourea Derivatives (Methodology). Source: Scribd (Scientific Text Repository). Context: Details the synthesis of (3aS,7aS)-octahydro-2H-benzimidazole-2-thione (Compound 4g), including melting point (180-190°C) and NMR characterization.
-
PubChemLite: Octahydro-2H-benzimidazole-2-thione. Source: PubChem / University of Luxembourg. Context: Confirms the chemical structure, IUPAC naming, and predicted physicochemical properties.
Sources
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Technical Comparison: Benzimidazole-2-thione vs. Octahydro-benzoimidazole-2-thione
Executive Summary
This guide provides a technical analysis comparing Benzimidazole-2-thione (BIT) and its saturated counterpart, Octahydro-benzoimidazole-2-thione (OBIT) . While both share a core cyclic thiourea motif, their electronic behaviors differ fundamentally due to the presence (BIT) or absence (OBIT) of a fused aromatic benzene ring. This distinction dictates their reactivity, adsorption isotherms in corrosion inhibition, and utility as pharmaceutical scaffolds.
-
BIT is an aromatic heterocycle characterized by planar geometry, high melting point, and strong
-electron delocalization, making it a superior corrosion inhibitor for transition metals. -
OBIT is a bicyclic aliphatic thiourea with a puckered cyclohexane ring. It lacks aromaticity, introducing chirality (cis/trans isomers) and greater conformational flexibility, often serving as a specialized building block in proteomics and non-planar drug design.
Part 1: Molecular Architecture & Electronic Properties
The primary differentiator is the saturation of the carbocyclic ring.
Structural Comparison
-
Benzimidazole-2-thione (BIT): Possesses a planar, conjugated 10-
electron system. It exists in a tautomeric equilibrium strongly favoring the thione form over the thiol form in the solid state and polar solvents. -
Octahydro-benzoimidazole-2-thione (OBIT): The benzene ring is reduced to a cyclohexane ring. This destroys the global aromaticity. The molecule adopts a non-planar geometry (cis- or trans-fused), significantly affecting its ability to stack or intercalate.
Tautomerism & Isomerism
Both compounds exhibit thione-thiol tautomerism, but the driving force differs. In BIT, the thione form disrupts the imidazole aromaticity less than expected due to the fused benzene ring maintaining its own aromatic sextet. In OBIT, the tautomerism is purely that of a cyclic thiourea.
Figure 1: Tautomeric and stereochemical relationships. BIT equilibrates between thione/thiol, while OBIT is defined by the stereochemistry of the starting diamine.
Part 2: Physicochemical Profile[1]
| Feature | Benzimidazole-2-thione (BIT) | Octahydro-benzoimidazole-2-thione (OBIT) |
| CAS Number | 583-39-1 | 30086-64-7 |
| Formula | C₇H₆N₂S | C₇H₁₂N₂S |
| Molecular Weight | 150.20 g/mol | 156.25 g/mol |
| Aromaticity | Yes (Benzo-fused) | No (Cyclohexano-fused) |
| Geometry | Planar (Flat) | Non-planar (Chair/Boat conformations) |
| Melting Point | ~300°C (Decomposes) | Solid (Lower lattice energy than BIT) |
| Solubility | Soluble in DMF, DMSO, hot ethanol; poor in water. | Soluble in polar organics; slightly better lipid solubility. |
| pKa (Acidic) | ~10.6 (NH deprotonation) | Higher (Less acidic due to lack of aryl withdrawal) |
Part 3: Synthesis Protocols
Benzimidazole-2-thione (BIT) Synthesis
Mechanism: Condensation of o-phenylenediamine with carbon disulfide (
Protocol:
-
Reagents: o-Phenylenediamine (10.8 g, 0.1 mol), Carbon disulfide (0.12 mol), Potassium Hydroxide (KOH), Ethanol (100 mL).
-
Procedure:
-
Dissolve o-phenylenediamine and KOH in ethanol/water mixture.
-
Add
dropwise with stirring. -
Reflux the mixture for 3–4 hours. Evolution of
gas indicates reaction progress (trap gas in NaOH). -
Cool the mixture; acidify with dilute acetic acid to precipitate the product.
-
Filter the white/pale yellow solid and recrystallize from ethanol.
-
-
Yield: Typically 85–95%.[1]
Octahydro-benzoimidazole-2-thione (OBIT) Synthesis
Mechanism: Cyclization of 1,2-diaminocyclohexane with
Protocol:
-
Reagents: cis-1,2-Diaminocyclohexane (11.4 g, 0.1 mol), Carbon disulfide (0.12 mol), Ethanol (solvent).
-
Procedure:
-
Dissolve the diamine in ethanol.
-
Add
slowly (exothermic reaction possible). -
Heat to reflux for 2–3 hours. The aliphatic amine is more nucleophilic than the aromatic amine in BIT, often requiring milder conditions or shorter times.
-
Cool to crystallize the product.[2]
-
Filtration yields the cyclic thiourea.
-
-
Note: This compound is often used as a crude intermediate or purified by column chromatography if high purity is required for proteomic applications.
Figure 2: Parallel synthesis pathways. The choice of diamine precursor dictates the final scaffold.
Part 4: Performance & Applications[4]
Corrosion Inhibition (Steel/Copper in Acid)
This is the most common industrial application for BIT.
-
BIT Performance: Superior. The planar benzene ring allows for "flat" adsorption onto the metal surface via
-electron interaction. This creates a compact barrier film that blocks corrosive ions ( , ). -
OBIT Performance: Moderate/Inferior. Lacking the benzene ring, OBIT adsorbs primarily through the Sulfur and Nitrogen lone pairs ("vertical" adsorption). It cannot form the dense, stacked protective layers characteristic of aromatic inhibitors.
Biological & Pharmaceutical Utility[4][5]
-
BIT: Acts as a scaffold for antioxidants and antimicrobials. The thione moiety scavenges free radicals (ROS). Derivatives are used in anti-ulcer drugs (e.g., proton pump inhibitors like Omeprazole contain the benzimidazole core, though not the thione directly).
-
OBIT: Used in proteomics as a reagent and in drug discovery where a non-planar, chiral scaffold is required to fit specific enzyme pockets that reject flat aromatic molecules.
Reactivity Profile
-
S-Alkylation: Both compounds react readily with alkyl halides (e.g., methyl iodide) at the sulfur atom to form thioethers.
-
Electrophilic Substitution:
-
BIT: Can undergo nitration or halogenation on the benzene ring.
-
OBIT: Inert to ring substitution; the cyclohexane ring is saturated and unreactive toward electrophiles.
-
References
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules, 2015. Confirms the thione tautomer preference and crystal packing of BIT derivatives.
-
Corrosion inhibition performance of benzimidazole derivatives. RSC Advances, 2021. details the adsorption mechanism (Langmuir isotherm) and efficiency of BIT on carbon steel.
-
Octahydro-2H-benzimidazole-2-thione Product Data. Santa Cruz Biotechnology. Provides CAS and physical state data for the octahydro derivative.[3]
-
Biological activities of benzimidazole derivatives. Arabian Journal of Chemistry, 2016. Reviews the antioxidant and hepatoprotective effects of BIT derivatives.
-
Facile Synthesis of Benzimidazole-2-thione Derivatives. Molecules, 2012. Describes the reaction of diamines with CS2 to form cyclic thiones.
Sources
Definitive Guide: Validating Enantiomeric Excess of Octahydro-benzoimidazole-2-thione Derivatives
Executive Summary & Strategic Context
Octahydro-benzoimidazole-2-thione derivatives (often derived from 1,2-diaminocyclohexane) are critical scaffolds in asymmetric organocatalysis and medicinal chemistry. Their efficacy—whether as hydrogen-bonding catalysts or chiral auxiliaries—is strictly dependent on their optical purity.
Validating the enantiomeric excess (
The Stereochemical Challenge
The core structure exists as cis (meso) or trans (chiral) diastereomers.
-
Cis-fused: Achiral (meso) unless desymmetrized by N-substitution.
-
Trans-fused: Inherently chiral (
symmetric if unsubstituted). -
Critical Control: You must first ensure diastereomeric purity before validating enantiomeric excess.
Methodology Comparison: Selecting the Right Tool
The choice of method depends on the stage of development (Screening vs. QC) and sample constraints.
| Feature | Chiral HPLC (UV/Vis) | NMR with CSA | Polarimetry |
| Status | Gold Standard | Rapid Screen | Legacy / Qualitative |
| Accuracy | High ( | Moderate ( | Low (Highly variable) |
| Throughput | 15–30 min/run | 5–10 min/sample | Instant |
| Sample Req. | |||
| Structural Insight | Separates impurities | Reveals chemical shifts | None |
| Primary Risk | Column selection failure | Peak overlap/Broadening | Impurities skew rotation |
Decision Logic for Method Selection
Figure 1: Strategic decision tree for selecting the appropriate validation method based on sample properties and precision requirements.
Deep Dive: Chiral HPLC Protocol (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust method for these derivatives.
Column Selection Strategy
Thiourea derivatives are hydrogen-bond donors. They interact strongly with the carbamate/ester linkages on CSPs.
-
Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Why: The helical amylose backbone often provides superior recognition for the bicyclic "butterfly" shape of benzimidazole-2-thiones compared to cellulose.
-
-
Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).
-
Pro-Tip (Solubility): Use Immobilized Phases (Chiralpak IA, IB, IC) if possible. These allow the use of Dichloromethane (DCM) or THF in the mobile phase, which is crucial if your thiourea derivative has poor solubility in Hexane/Alcohol mixtures.
Mobile Phase Optimization[1]
-
Standard Mode: Normal Phase (Hexane/IPA or Hexane/Ethanol).
-
Additives: Thioureas are generally neutral, but if the derivative contains basic nitrogens (e.g., pendant amines), add 0.1% Diethylamine (DEA) to prevent peak tailing.
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) or 280 nm (thiocarbonyl
).
Step-by-Step Validation Protocol
Step 1: Preparation of the "Racemic Spike" (The Self-Validating Control) You cannot validate a chiral method without a racemic standard. If you only have the enantiopure product from a synthesis:
-
Take a small aliquot (1-2 mg) of your product.
-
Dissolve in methanol.
-
Add a trace of base (e.g., NaOH) or heat to induce racemization (if the stereocenter is labile) OR mix with the opposite enantiomer if available.
-
Alternative: Synthesize a small batch of racemate using non-chiral starting materials (e.g., racemic 1,2-diaminocyclohexane).
Step 2: Method Development Workflow
Figure 2: Iterative workflow for developing and validating the HPLC method.
Step 3: Calculating Enantiomeric Excess
Alternative Method: 1H NMR with Chiral Solvating Agents (CSAs)
If HPLC is unavailable, NMR is a viable alternative, particularly for trans-octahydro-benzoimidazole-2-thiones which possess
Protocol:
-
Solvent: Use a non-polar deuterated solvent like
or to maximize ion-pairing/hydrogen bonding. -
CSA Selection:
-
Mosher's Acid (MTPA): Can be used if there is a free amine to derivatize (creates diastereomers).
-
TFTDA (Bis-thiourea CSA): Specifically designed for discriminating chiral thioureas via hydrogen bonding [1].
-
Pirkle Alcohol: Useful for general hydrogen bond acceptors.
-
-
Procedure:
-
Dissolve substrate (~10 mg) in
(0.6 mL). -
Record reference
NMR. -
Add 1.0 equivalent of CSA.
-
Observe splitting of the methine protons (bridgehead CH) or N-H protons.
-
Integrate the split peaks to calculate ratio.
-
Experimental Data Template
Use this structure to report your findings in technical dossiers:
| Parameter | Experimental Value | Acceptance Criteria |
| Column | Chiralpak IA (4.6 x 250 mm, 5 | N/A |
| Mobile Phase | n-Hexane : i-PrOH (90:10) | N/A |
| Flow Rate | 1.0 mL/min | Stable Pressure |
| Retention Time ( | 8.4 min (Minor) | Distinct peak |
| Retention Time ( | 10.2 min (Major) | Distinct peak |
| Resolution ( | 2.1 | |
| Tailing Factor | 1.1 | |
| Calculated | 98.4% |
Troubleshooting & "Gotchas"
-
The "Meso" Trap: Ensure your synthesis didn't produce the cis-isomer. The cis-isomer is achiral and will appear as a single peak on chiral HPLC (unless it separates from the trans isomers, which it should). Always verify diastereomeric ratio (dr) by standard NMR before checking ee.
-
Solubility Issues: Octahydro-benzoimidazole-2-thiones can be stubborn. If using Chiralpak AD-H (coated), do not dissolve the sample in DCM/THF to inject, as this strips the phase. Use the mobile phase or pure ethanol. If solubility is impossible, switch to Chiralpak IA (immobilized) and use DCM/Hexane mixtures.
-
Peak Tailing: Thioureas can interact with residual silanols on the silica support. If peaks are broad, add 0.1% DEA or TEA to the mobile phase.
References
-
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ARPI - UNIPI. Available at: [Link]
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PubMed Central (PMC). Available at: [Link]
-
Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. Royal Society of Chemistry. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Safety Operating Guide
Technical Guide: Safe Handling & PPE for Octahydro-benzoimidazole-2-thione
[1][2]
Executive Safety Summary
Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7) is a bicyclic thiourea derivative commonly used as an antioxidant, rubber vulcanization accelerator, and pharmaceutical intermediate.[1][2] While often classified primarily as an Irritant (Skin/Eye/Respiratory) , the thione (
This guide moves beyond the basic Safety Data Sheet (SDS) to provide a risk-based operational framework.
At-a-Glance Hazard Profile
| Parameter | Specification | Critical Note |
| Physical State | Solid (Beige/White Powder) | High risk of airborne dust generation during weighing.[1][2] |
| Primary Hazards | H315, H319, H335 | Irritating to mucous membranes.[1][2] |
| Hidden Risks | Sensitizer (Potential) | Thiones are structural analogs to known sensitizers; treat as a potential allergen.[1][2] |
| Solubility | Organic Solvents (DMSO, MeOH) | Permeation through gloves increases significantly in solution.[1][2] |
Hazard Dynamics & Risk Assessment
Why standard PPE may not be enough.
As scientists, we must understand the causality of exposure.[1][2] Octahydro-benzoimidazole-2-thione is a solid, meaning the primary vector of exposure is inhalation of particulates and dermal contact with contaminated surfaces .[1][2]
-
The Thione Factor: The
moiety is chemically reactive.[1][2] In vivo, thiourea derivatives can interfere with thyroperoxidase.[1][2] While acute toxicity is low, chronic low-level exposure should be minimized to prevent potential endocrine disruption or sensitization.[1][2] -
Solvent Permeation: Once dissolved in organic solvents (e.g., Dichloromethane or DMSO), the chemical's ability to penetrate nitrile gloves increases exponentially.[1][2] A "solid handling" protocol is insufficient for "solution handling."[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating : exposure controls are matched to the specific physical state of the compound.[1][2]
| Body Area | PPE Requirement | Technical Specification & Rationale |
| Hand Protection (Solid) | Nitrile Gloves | Spec: Minimum 0.11 mm (4-5 mil) thickness.Why: Sufficient barrier for dry powder.[1][2] Change immediately if punctured.[1][2] |
| Hand Protection (Solution) | Double Gloving / Laminate | Spec: Inner: 4 mil Nitrile; Outer: Silver Shield® (Laminate) or 8 mil Nitrile.Why: Organic solvents act as a carrier vehicle, dragging the thione through thin nitrile.[1][2] |
| Respiratory | Engineering Control (Primary) | Spec: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Why: Eliminates the hazard at the source.[1][2] |
| Respiratory | N95 / P100 (Secondary) | Spec: NIOSH-approved respirator.Why: Required only if weighing outside a hood (not recommended) or during spill cleanup.[1][2] |
| Eye Protection | Chemical Splash Goggles | Spec: ANSI Z87.1 compliant, indirect venting.Why: Safety glasses allow dust entry from the side.[1][2] Goggles seal the ocular cavity against fine particulates.[1][2] |
| Body | Lab Coat (High-Closure) | Spec: Cotton/Polyester blend or Tyvek (for large scale).Why: Prevents accumulation of dust on street clothes, reducing "take-home" exposure.[1][2] |
Visualization: PPE Decision Logic
The following decision tree guides the researcher through the correct PPE selection based on the experimental phase.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1][2]
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of the dry solid due to static electricity and dust generation.[1][2]
-
Engineering Setup: Place the analytical balance inside the fume hood.[1][2] If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.[1][2]
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat.[1][2] Thioureas are organic solids that accumulate static charge, causing powder to "jump" and contaminate the user.[1][2]
-
Technique:
B. Reaction Monitoring & Synthesis[1][2]
-
Venting: If the reaction involves heating (e.g., reflux), ensure the condenser is vented to the hood or a scrubber.[1][2] Thermal decomposition of thiones can release sulfur oxides (
) or nitrogen oxides ( ).[1][2] -
Quenching: Treat reaction mixtures as potentially sensitizing.[1][2] Wash all glassware with an oxidizing agent (e.g., dilute bleach) if compatible, or standard detergent, before removing from the hood.[1][2]
C. Emergency Spill Response
Do not treat this as a "generic powder" spill.
Figure 2: Step-by-step spill response workflow to minimize airborne dust.[1][2][3][4]
Detailed Cleanup Steps:
-
Dampen: Gently lay a solvent-dampened (water or ethanol) paper towel over the powder.[1][2] This prevents dust from becoming airborne.[1][2][3][4][5][6]
-
Scoop: Use a plastic scoop or dustpan to lift the solid and the paper towel.[1][2]
-
Wipe: Clean the surface three times (Triple Rinse) with soap and water.[1][2]
-
Verify: Check for residue. If the surface feels "gritty" or "slippery," repeat cleaning.[1][2]
Disposal Logistics
Never dispose of Octahydro-benzoimidazole-2-thione down the sink.[1][2] Thiourea derivatives can be toxic to aquatic life and difficult for water treatment plants to degrade.[1][2]
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1][2]
-
Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" waste streams depending on the solvent used.[2]
-
Contaminated PPE: Heavily contaminated gloves or weighing boats should be bagged in a Ziploc bag before being placed in the solid waste drum to prevent off-gassing or dust release.[1][2]
References
-
PubChem. (n.d.).[1][2] Octahydro-2H-benzimidazole-2-thione (Compound).[1][2][4][5][6][7][8] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][9][10] National Academies Press.[1][2][10] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment Standards (29 CFR 1910.132).[1][2] Retrieved from [Link][1][2]
Sources
- 1. PubChemLite - Octahydro-2h-benzimidazole-2-thione (C7H12N2S) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. hbchemical.com [hbchemical.com]
- 7. Octahydro-2H-benzimidazole-2-thione | CAS 30086-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 30086-64-7 Cas No. | Octahydro-2H-benzimidazole-2-thione | Matrix Scientific [matrixscientific.com]
- 9. hmc.edu [hmc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
